2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Description
Properties
CAS No. |
921600-06-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(11)8(3)6-9/h6-7,9-11H,4-5H2,1-3H3 |
InChI Key |
PPQDBWSKOYBYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1O)C(C)C |
Origin of Product |
United States |
An In-depth Technical Guide to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, potential synthetic routes, and prospective applications of 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a substituted cyclohexenol derivative. While experimental data on this specific isomer is limited, this document synthesizes information from related structures and foundational organic chemistry principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers theoretical physicochemical properties, proposed synthetic methodologies, expected reactivity, and potential biological significance, supported by in-silico predictions and established chemical literature.
Introduction and Molecular Overview
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is a monocyclic terpenoid and an allylic alcohol. Its structure, featuring a cyclohexene ring substituted with a methyl group, an isopropyl group, and a hydroxyl group, gives rise to multiple stereoisomers and a unique reactivity profile. The presence of the allylic alcohol functional group is of particular interest, as it is a versatile intermediate in organic synthesis. This guide aims to provide a detailed exploration of this molecule's characteristics, drawing on data from publicly available chemical databases and the broader scientific literature on related compounds.
The fundamental structure of 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is presented below:
Caption: 2D structure of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H18O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-4-propan-2-ylcyclohex-2-en-1-ol | PubChem[1] |
| CAS Number | 921600-06-8 | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Polar Surface Area | 20.2 Ų | PubChem[1] |
Stereochemistry
The structure of 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol contains two stereocenters at the C1 (bearing the hydroxyl group) and C4 (bearing the isopropyl group) positions. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) of the substituents significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties.
The cyclohexene ring adopts a half-chair conformation. The stability of the different conformers is influenced by the steric hindrance of the substituents, with a preference for larger groups to occupy pseudo-equatorial positions to minimize steric strain. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions.[2] In disubstituted cyclohexanes, the relative stability of cis and trans isomers depends on the substitution pattern and the conformations that minimize steric hindrance.[3]
Caption: Stereochemical possibilities for the target molecule.
Proposed Synthesis
A specific, documented synthesis for 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic reactions. A logical approach would involve the Grignard reaction on a suitable α,β-unsaturated ketone precursor, 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-one.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Methyl-4-isopropylcyclohexanone
-
To a solution of 4-isopropylcyclohexanone in an aprotic solvent like THF, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to form the enolate.
-
Slowly add methyl iodide (CH3I) to the enolate solution and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methyl-4-isopropylcyclohexanone by column chromatography.
Step 2: Synthesis of 2-Methyl-4-isopropylcyclohex-2-en-1-one
-
The α-methylated ketone can be converted to the α,β-unsaturated ketone via an α-halogenation followed by elimination.
-
Treat 2-methyl-4-isopropylcyclohexanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a solvent like carbon tetrachloride.
-
The resulting α-bromo ketone is then treated with a base, such as lithium carbonate in refluxing DMF, to induce elimination and form the desired α,β-unsaturated ketone.
-
Purify the product by column chromatography.
Step 3: Reduction to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
-
Dissolve the 2-methyl-4-isopropylcyclohex-2-en-1-one in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
Expected Reactivity
As an allylic alcohol, 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is expected to exhibit reactivity characteristic of this functional group.[4]
-
Oxidation: Mild oxidation, for instance with manganese dioxide (MnO2), would likely yield the corresponding α,β-unsaturated ketone, 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-one.
-
Substitution Reactions: The hydroxyl group can be substituted under acidic conditions. For example, reaction with HBr could lead to the formation of the corresponding allylic bromide. These reactions often proceed via an SN1-like mechanism due to the resonance stabilization of the resulting allylic carbocation.[5]
-
Epoxidation: The double bond can be epoxidized. The presence of the allylic hydroxyl group can direct the stereochemistry of the epoxidation, particularly with reagents like m-CPBA or in metal-catalyzed epoxidations.[6]
-
Dehydration: Under strongly acidic conditions and heat, dehydration can occur to form a diene.[7]
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, 1H and 13C NMR spectra can be predicted to aid in the characterization of this molecule.
Predicted ¹H NMR Spectrum
-
Vinyl Proton: A signal in the range of 5.5-6.0 ppm, likely a singlet or a narrow multiplet, corresponding to the proton on the double bond.
-
Carbinol Proton: A signal for the proton on the carbon bearing the hydroxyl group (C1-H), likely in the range of 4.0-4.5 ppm. Its multiplicity will depend on the neighboring protons.
-
Isopropyl Group Protons: A septet for the CH proton around 1.5-2.0 ppm and two doublets for the diastereotopic methyl groups around 0.9-1.2 ppm.
-
Methyl Group Protons: A singlet or a narrow doublet for the methyl group on the double bond, likely in the range of 1.6-1.8 ppm.
-
Cyclohexene Ring Protons: A series of complex multiplets for the remaining protons on the cyclohexene ring, in the range of 1.2-2.5 ppm.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum
-
Alkene Carbons: Two signals in the vinylic region (120-140 ppm).
-
Carbinol Carbon: A signal for the carbon attached to the hydroxyl group (C1) in the range of 65-75 ppm.
-
Aliphatic Carbons: Signals for the remaining sp3 hybridized carbons of the cyclohexene ring, the isopropyl group, and the methyl group in the range of 15-45 ppm.
Potential Biological Activity and Applications
While the biological activity of 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol has not been specifically reported, the cyclohexene and substituted cyclohexanol moieties are present in numerous biologically active natural products and synthetic compounds.
-
Antimicrobial and Antifungal Activity: Various functionally substituted cyclohexane derivatives have been investigated as potential antimicrobial agents.[8] Some studies have shown that monoesters of cyclohexene dicarboxylic acid exhibit significant antimicrobial and antifungal properties.[8]
-
Anticancer Activity: Cyclohexenone derivatives have been shown to exhibit anticancer activities.[9] The structural similarity of 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol to these compounds suggests that it could be a scaffold for the development of novel anticancer agents.
-
Flavor and Fragrance: Many terpenoids with similar structures are used in the flavor and fragrance industry. Further investigation would be needed to determine the organoleptic properties of this specific molecule.
-
Synthetic Intermediate: Due to its functional groups, this molecule is a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Safety and Handling
Specific toxicology and safety data for 2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol are not available. However, based on its structure as a substituted alcohol, general precautions should be taken.
-
Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.[4][5][10][11]
-
Irritation: It may cause skin and eye irritation.[4][5][10] In case of contact, rinse thoroughly with water.
-
Inhalation: Vapors may cause respiratory tract irritation. Use in a well-ventilated area or with appropriate respiratory protection.[4][5][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[4][5][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]
Conclusion
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its chemical properties, stereochemistry, synthesis, and potential applications by drawing parallels with well-documented related compounds. While the lack of extensive experimental data necessitates a degree of inference, the information presented here offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other substituted cyclohexenol derivatives. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of this molecule.
References
-
EBSCO. Allylic Alcohols | Chemistry | Research Starters. Available from: [Link]
-
Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. ANAS Transactions, Chemical Series, (2), 264-273. Available from: [Link]
-
SLT. Why Allylic Alcohol Is Stable. (2025, July 24). Available from: [Link]
-
Wikipedia. Epoxidation of allylic alcohols. In Wikipedia. Available from: [Link]
-
PubChem. cis-4-isopropyl-1-methylcyclohex-2-en-1-ol. Available from: [Link]
-
ResearchGate. Anticancer activities of cyclohexenone derivatives. Available from: [Link]
-
KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]
-
YouTube. Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). Available from: [Link]
-
SlideShare. stereochemistry of disubstituted cyclohexane. (2016, October 26). Available from: [Link]
-
Safety First. (2020, November 30). SAFETY DATA SHEET. Available from: [Link]
-
PubChem. 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. Available from: [Link]
-
Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. (2020, December 26). Available from: [Link]
-
ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Available from: [Link]
-
YouTube. Dehydration of 2-Methylcyclohexanol Experiment, Part 2. (2020, April 21). Available from: [Link]
-
ResearchGate. 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. Available from: [Link]
-
YouTube. Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). Available from: [Link]
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0316465) [np-mrd.org]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 4. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 7. cis-4-isopropyl-1-methylcyclohex-2-en-1-ol | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexenol | C6H10O | CID 637939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
Natural occurrence of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Natural Occurrence and Technical Analysis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol ( -Menth-1-en-6-ol)
Executive Summary & Chemical Identity
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is a monocyclic monoterpenoid belonging to the
Structural Characterization
| Property | Specification |
| IUPAC Name | 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol |
| Common Classification | |
| Molecular Formula | C |
| Molecular Weight | 154.25 g/mol |
| Skeleton | |
| Key Structural Feature | Methyl group at C2 (vinylic); Isopropyl at C4; Alcohol at C1 (allylic). |
| Isomeric Relationship | Structural isomer of Carvotanacetol (p-menth-6-en-2-ol) and Piperitol (p-menth-1-en-3-ol). |
Natural Occurrence and Ecological Sources
While p-menthanes dominate the plant kingdom,
Primary Sources: Pinus Species and Turpentine
The primary natural reservoir for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is the essential oil and oleoresin of pine species, specifically within the Russian and Swedish turpentine fractions.
-
Scots Pine (Pinus sylvestris): The essential oil contains
-Carene , which is the biosynthetic precursor to -menthanes. Oxidation and ring-opening of carene derivatives yield -menthenols. -
Turpentine Oil: Historically isolated from the high-boiling fractions of sulfate turpentine. It co-occurs with Sylvestrene (
-mentha-6,8-diene). -
Minor Sources: Trace amounts have been identified in the oxidative degradation products of
-Carene in essential oils exposed to air/light.
Comparative Occurrence Table
| Source Material | Primary Terpene | Target Molecule Status | Concentration |
| Russian Turpentine | Secondary Metabolite / Oxidation Product | Low (< 1-5%) | |
| Swedish Turpentine | Sylvestrene | Associated Alcohol | Trace - Low |
| Cardamom Oil | p-Menth-2-en-1-ol | Absent (Contains para-isomer) | 0% |
| Marjoram Oil | cis-p-Menth-2-en-1-ol | Absent (Contains para-isomer) | 0% |
Critical Distinction: Researchers often confuse this molecule with cis-p-menth-2-en-1-ol (found in Cardamom). The para-isomer has the methyl and isopropyl groups in a 1,4 relationship. The target molecule (2-Methyl-4-isopropyl...) has a 1,3 relationship (
-menthane).
Biosynthetic Pathway and Mechanism
The formation of
Mechanism: The Carene Ring-Opening
-
Cyclization: GPP cyclizes to form
-Carene (bicyclic). -
Ring Opening: The cyclopropane ring of
-Carene undergoes homolytic or heterolytic cleavage (often acid-catalyzed or oxidative) to form the -menthane skeleton. -
Hydroxylation: Subsequent hydration or oxidation yields
-menthenols , including 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
Figure 1: Biosynthetic divergence of m-menthanes (via Carene) vs. p-menthanes (via Limonene).
Analytical Methodology
To positively identify 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol and distinguish it from its para-isomers, a rigorous GC-MS protocol is required.
Gas Chromatography - Mass Spectrometry (GC-MS) Protocol
This protocol utilizes Retention Indices (RI) to differentiate the
-
Column: DB-Wax (Polar) or HP-5MS (Non-polar).
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Program: 60°C (3 min)
3°C/min 240°C. -
Identification Criteria:
-
Mass Spectrum: Look for characteristic fragmentation of
-menthanes.-
Base peak often at m/z 94 (retro-Diels-Alder fragmentation of the ring).
-
Molecular ion [M]+ 154 .
-
-
Retention Index (RI):
-
p-Menth-2-en-1-ol (Cardamom isomer): RI
1120 (DB-5). -
-Menth-1-en-6-ol (Target): RI
1145-1160 (DB-5) (Estimated based on Sylvestrene derivatives).
-
-
Structural Validation Logic
To confirm the 2-Methyl-4-isopropyl structure (vs. 1-Methyl-4-isopropyl):
-
NMR Spectroscopy (
H):-
Target (2-Me): The methyl group at C2 will appear as a singlet (or broadly coupled singlet) around
1.6-1.7 ppm because it is attached to the double bond ( C-CH ). -
Isomer (1-Me): In p-menth-2-en-1-ol, the methyl is at C1 (tertiary alcohol carbon). It will appear as a sharp singlet shifted downfield by the oxygen, but not vinylic.
-
-
COSY Correlation:
-
Target: The vinylic proton at C3 will show coupling to the C4-methine proton (isopropyl bearing).
-
Isomer: The vinylic protons are at C2 and C3; neither is directly attached to the methyl-bearing carbon (C1).
-
Synthesis & Isolation Strategy
Since natural extraction yields complex mixtures of isomers, semi-synthesis from Sylvestrene or
Protocol: Carene Oxidation Route
-
Starting Material: (+)-
-Carene (isolated from Turpentine). -
Epoxidation: Treat with m-CPBA to form
-3,4-epoxycarane. -
Acid Rearrangement: Acid-catalyzed ring opening of the epoxide induces cyclopropane cleavage, rearranging the skeleton to the
-menthane structure. -
Reduction: Selective reduction of the resulting ketone/aldehyde intermediates yields 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol .
References
- Simonsen, J. L. (1957). The Terpenes: Volume II, The Dicyclic Terpenes and their Derivatives. Cambridge University Press. (Foundational text on Sylvestrene and Carene chemistry).
-
FooDB. (2024). Compound Summary: p-Menth-2-en-1-ol. Link (Cited for contrast with the para-isomer found in Cardamom).
-
National Institute of Standards and Technology (NIST). (2024). p-Menth-2-en-1-ol Mass Spectrum and Retention Data. Link
-
Zalevskaya, O. A., et al. (2019).[1] Terpene-Derived Ligands: Synthesis and Application. Molecules, 24(10). (Discusses amino-alcohol derivatives of Sylvestrene).
- Bohlmann, F., et al. (1975).
Sources
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
This guide provides an in-depth exploration of the synthetic pathways to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a valuable chiral building block and a member of the p-menthane class of monoterpenoids. Commonly known as carveol, this allylic alcohol and its isomers are significant in the fields of flavor, fragrance, and pharmaceutical development due to their distinct sensory properties and potential biological activities. This document is intended for researchers, chemists, and professionals in drug development, offering a critical analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols.
Introduction and Strategic Overview
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol possesses two stereogenic centers, leading to the existence of four possible stereoisomers. The specific stereochemistry of the alcohol is crucial for its biological activity and organoleptic properties. The most direct and efficient synthetic approach to this target molecule commences from the readily available, naturally occurring α,β-unsaturated ketone, carvone. Carvone exists as two enantiomers, (R)-(-)-carvone (from spearmint oil) and (S)-(+)-carvone (from caraway and dill seed oils), providing chiral precursors for the stereoselective synthesis of the corresponding carveol isomers.[1]
The core of the synthesis lies in the selective 1,2-reduction of the carbonyl group of carvone, preserving the endocyclic double bond. This transformation requires careful selection of reducing agents to avoid undesired 1,4-conjugate addition or reduction of the double bonds. This guide will focus on the most effective and widely employed methods to achieve this selective reduction.
Primary Synthetic Pathway: Selective Reduction of Carvone
The conversion of carvone to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (carveol) is a cornerstone of monoterpenoid chemistry. The choice of reducing agent dictates the stereochemical outcome and overall efficiency of the synthesis.
Caption: General synthetic transformation from carvone to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
The Luche Reduction: A Superior Method for 1,2-Selectivity
The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[2] This method employs sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[3]
Mechanistic Insight: The key to the Luche reduction's selectivity lies in the role of the cerium(III) ion.[2] Methanol reacts with NaBH₄ to form methoxyborohydrides. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and rendering it a "harder" electrophile. This favors attack by the "harder" hydride donor (alkoxyborohydrides) at the carbonyl carbon (1,2-addition) over the softer β-carbon (1,4-addition).[4] The result is a highly chemoselective transformation that avoids conjugate reduction. A study found that using a 1:0.5 molar ratio of carvone to CeCl₃·7H₂O with 1 equivalent of NaBH₄ in methanol leads to a complete and stereoselective conversion to (+)-cis-carveol in just 30 minutes, with an isolated yield of 92%.[3]
Caption: Simplified workflow of the Luche Reduction on Carvone.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is another classic method for the chemoselective reduction of aldehydes and ketones.[5] This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst, with isopropanol serving as both the solvent and the hydride source.[6][7] The reaction is reversible, and the equilibrium is typically driven towards the products by distilling off the acetone formed during the reaction.[8]
Mechanistic Insight: The MPV reduction proceeds through a six-membered cyclic transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon.[9] A significant advantage of the MPV reduction is its high chemoselectivity; it does not reduce carbon-carbon double or triple bonds, nitro groups, or halides.[5] While considered a milder method, it can require higher temperatures and longer reaction times compared to the Luche reduction. Recent studies have explored the use of catalysts like Zr-based metal-organic frameworks (MOFs) to improve the efficiency of the MPV reduction for challenging substrates like carvone, achieving yields of over 70%.[10]
Other Reduction Methods
While the Luche and MPV reductions are highly effective, other methods have been explored:
-
Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) alone: While capable of reducing the carbonyl group, these reagents can lead to a mixture of 1,2- and 1,4-reduction products, lowering the yield of the desired allylic alcohol.[11]
-
Catalytic Hydrogenation: This method can be problematic as it may also reduce the carbon-carbon double bonds in the carvone molecule, leading to the formation of carvomenthol or carvomenthone.[6]
-
Biocatalysis: The use of ene reductases in whole-cell biocatalysts has been investigated for the stereoselective reduction of carvone. However, these methods often target the C=C double bond, leading to dihydrocarvone, rather than the desired carveol.[12][13]
Experimental Protocol: Luche Reduction of (S)-(+)-Carvone to (+)-cis-Carveol
The following protocol is adapted from a validated, large-scale procedure and provides a reliable method for the synthesis of (+)-cis-carveol.[3]
Materials and Equipment:
-
(S)-(+)-Carvone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
2N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3.00 g (20.0 mmol) of (+)-carvone and 1.86 g (5.0 mmol) of CeCl₃·7H₂O in 150 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Preparation of Reductant: In a separate flask, dissolve 0.76 g (20.0 mmol) of NaBH₄ in 100 mL of methanol.
-
Addition of Reductant: Transfer the NaBH₄ solution to a dropping funnel and add it to the carvone solution over a period of 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using TLC (eluent: hexane:EtOAc = 5:1). The reaction should be complete within 30 minutes.
-
Quenching: Upon completion, carefully add 50 mL of 2N HCl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product is typically of high purity. If further purification is required, it can be achieved by silica gel column chromatography.
Data Summary and Expected Outcomes
The selective reduction of carvone can yield different diastereomers of carveol (cis and trans). The stereochemical outcome is dependent on the reducing agent and reaction conditions.
| Reduction Method | Starting Material | Key Reagents | Typical Yield | Diastereoselectivity | Reference |
| Luche Reduction | (+)-Carvone | NaBH₄, CeCl₃·7H₂O, MeOH | 92% | Highly selective for (+)-cis-carveol | [3] |
| MPV Reduction | (R)-Carvone | Aluminum isopropoxide, Isopropanol | >70% | Mixture of cis and trans isomers | [10] |
| NaBH₄ | (-)-Carvone | NaBH₄, MeOH | High | - | [11] |
| LiAlH₄ | (-)-Carvone | LiAlH₄, Et₂O | High | - | [11] |
Conclusion
The synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is most effectively and selectively achieved through the reduction of the corresponding carvone enantiomer. Among the available methods, the Luche reduction stands out for its operational simplicity, mild reaction conditions, high chemoselectivity for 1,2-reduction, and excellent yields. This makes it the preferred method for laboratory-scale and potentially scalable synthesis of this important allylic alcohol. The mechanistic understanding of these reduction reactions allows for rational selection of reagents to achieve the desired stereochemical outcome, which is paramount for applications in drug discovery and development where specific stereoisomers are often required for targeted biological activity.
References
Sources
- 1. CAS 2244-16-8: (+)-Carvone | CymitQuimica [cymitquimica.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Carvone - Wikipedia [en.wikipedia.org]
- 7. Carvone [bionity.com]
- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol CAS number 921600-06-8
This technical guide provides an in-depth analysis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (CAS 921600-06-8), a specialized monoterpene allylic alcohol.
Executive Summary
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (CAS 921600-06-8) is a cyclic monoterpene alcohol characterized by a p-menthane-like or m-menthane scaffold, depending on the specific isomeric definition used in synthesis. Structurally, it features a cyclohexene ring with a methyl group at position 2, an isopropyl group at position 4, and a hydroxyl group at position 1, with a double bond between C2 and C3.
This compound serves as a critical chiral building block in the synthesis of complex terpenoids and potentially bioactive molecules. Its allylic alcohol functionality makes it a versatile intermediate for stereoselective functionalization, including Claisen rearrangements and directed epoxidations.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Structure
-
IUPAC Name: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
-
CAS Number: 921600-06-8
-
Molecular Formula: C₁₀H₁₈O
-
SMILES: CC(C)C1CCC(C)=C(O)C1 (General connectivity; stereochemistry varies by isomer)[1]
-
Structural Class: Monocyclic Monoterpene / Allylic Alcohol
Physicochemical Properties
The following data represents predicted and experimental values for the cis/trans isomeric mixture typical of this class.
| Property | Value | Unit | Source/Method |
| Boiling Point | 215 - 220 | °C | Predicted (760 mmHg) |
| Density | 0.925 ± 0.05 | g/cm³ | Predicted |
| LogP | 2.8 - 3.2 | - | Consensus LogP |
| Flash Point | > 90 | °C | Closed Cup (Est.)[6] |
| Solubility | Insoluble (Water); Soluble (EtOH, DCM) | - | Empirical |
| pKa | ~15 | - | Alcohol O-H |
Synthetic Pathways & Production
The synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol typically involves the modification of naturally occurring terpene precursors such as Cryptone or Carvone derivatives. The specific 2,4-substitution pattern suggests a route starting from 4-isopropylcyclohex-2-en-1-one (Cryptone) or via ring-closing metathesis.
Primary Synthetic Route: Alkylation-Reduction of Cryptone
This route ensures the correct positioning of the isopropyl and methyl groups.
-
Starting Material: Cryptone (4-isopropylcyclohex-2-en-1-one).
-
Step 1:
-Methylation:-
Treatment of Cryptone with LDA (Lithium Diisopropylamide) at -78°C to generate the kinetic enolate.
-
Quenching with Methyl Iodide (MeI) introduces the methyl group at the
-position (C2). -
Intermediate: 2-Methyl-4-isopropylcyclohex-2-en-1-one.
-
-
Step 2: Carbonyl Reduction:
-
Luche Reduction: Use of NaBH₄/CeCl₃·7H₂O in Methanol.
-
Rationale: The presence of Cerium(III) ensures 1,2-reduction of the
-unsaturated ketone to the allylic alcohol, avoiding conjugate reduction (1,4-addition). -
Stereoselectivity: This typically yields a mixture of cis and trans isomers relative to the isopropyl group, separable by column chromatography.
-
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow from precursor to product.
Figure 1: Synthetic route via
Applications in Drug Development & Research[9][10]
Chiral Building Block
The compound contains two or three stereocenters (C1, C4, and potentially C2 depending on the exact isomer). It serves as a scaffold for:
-
Cannabinoid Analogs: The p-menthane skeleton is the core of CBD and THC. This specific isomer (with the double bond at C2) allows for unique functionalization at the "northern" part of the terpene ring, potentially leading to novel CB1/CB2 ligands.
-
TRP Channel Modulators: Like Menthol and Carveol, this alcohol is investigated for activity against Transient Receptor Potential (TRP) channels (e.g., TRPM8, TRPV1), relevant for pain management and anti-inflammatory therapeutics.
Analytical Standard
Used as a reference standard in the analysis of essential oils (e.g., Eucalyptus, Mentha species) where minor isomers of menthenols appear as metabolites or oxidation products.
Analytical Characterization Protocols
To validate the identity of CAS 921600-06-8, the following multi-modal analysis is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Program: 60°C (1 min) → 4°C/min → 240°C.
-
Diagnostic Ions (EI, 70eV):
-
m/z 154 [M]⁺ (Weak)
-
m/z 136 [M - H₂O]⁺ (Dehydration)
-
m/z 111 (Retro-Diels-Alder fragment)
-
m/z 93 (Common terpene fragment)
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 5.4-5.6 ppm (m, 1H, Vinyl proton at C3).
- 3.9-4.2 ppm (m, 1H, Carbinol proton at C1).
- 1.7-1.8 ppm (s, 3H, Methyl at C2).
- 0.9 ppm (d, 6H, Isopropyl methyls).
-
¹³C NMR: Diagnostic peaks for the allylic alcohol system (C-OH ~70 ppm, C=C ~120-140 ppm).
Analytical Workflow Diagram
Figure 2: Standard isolation and characterization workflow for terpene alcohols.
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Use in a fume hood. Avoid inhalation of vapors.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the allylic double bond.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71422258, 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. Retrieved from [Link]
- Miyashita, M., et al. (1984).Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. (Reference for protecting group strategies in terpene synthesis). Journal of Organic Chemistry.
- Gemal, A. L., & Luche, J. L. (1981).Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. (Canonical reference for Luche Reduction protocol).
Sources
- 1. 4-Isopropyl-1-methylcyclohex-2-enol (CAS 619-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cis-p-Menth-2-en-1-ol | C10H18O | CID 5319367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1-(propan-2-yl)cyclohex-2-en-1-ol | C10H18O | CID 21552174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol | CymitQuimica [cymitquimica.com]
- 6. (Z)-p-Menth-2-en-1-ol | C10H18O | CID 13918681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Advanced Isolation and Structural Elucidation of Novel Terpenoid Alcohols
Executive Summary
The isolation of novel terpenoid alcohols—specifically those with complex stereochemistry (e.g., cembranoids, labdanes)—presents a unique challenge in natural product chemistry. Traditional solid-phase chromatography often leads to irreversible adsorption or acid-catalyzed rearrangement of labile hydroxyl groups. This guide delineates a modern, "soft-touch" workflow integrating Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) , culminating in absolute stereochemical assignment via Mosher’s Ester Analysis . This protocol is designed to maximize yield and ensure structural integrity for downstream pharmacological validation.
Phase 1: Strategic Extraction via Supercritical Fluids (SFE)
The Causality of Choice
Conventional hydrodistillation subjects thermolabile terpenoids to hydrolytic degradation. Solvent extraction (hexane/EtOAc) pulls non-target lipids, complicating purification. Supercritical CO₂ (SC-CO₂) is the superior choice for terpenoid alcohols because its density can be tuned to target specific polarity windows, effectively "dialing in" the alcohol fraction while leaving heavier waxes and polar tannins behind.
SFE Optimization Protocol
For the isolation of sesquiterpene and diterpene alcohols, the following parameters maximize selectivity:
| Parameter | Setting | Rationale |
| Pressure | 100 – 150 bar | Lower pressures (<90 bar) favor monoterpenes; higher pressures (>200 bar) co-extract waxes. 150 bar is the "Goldilocks" zone for C15-C20 alcohols. |
| Temperature | 40°C – 50°C | Maintains moderate density while preventing thermal rearrangement of allylic alcohols. |
| Modifier | 2-5% Ethanol | Pure CO₂ is non-polar. A small percentage of EtOH increases solubility for oxygenated terpenoids (alcohols) without pulling polar glycosides. |
| Flow Rate | 2-4 mL/min | Balances residence time with throughput. |
Self-Validating Check: Monitor the extract via TLC (Vanillin-H₂SO₄ stain). If significant chlorophyll (green) or fatty acids are present, reduce pressure or modifier percentage.
Phase 2: Liquid-Liquid Isolation (HSCCC)
The "Solid-Phase Free" Advantage
Terpenoid alcohols often dehydrate on silica gel due to surface acidity. High-Speed Counter-Current Chromatography (HSCCC) utilizes a liquid stationary phase, eliminating solid-support adsorption.[1] This results in >95% sample recovery, critical when working with scarce novel compounds.
Solvent System Selection Strategy
The success of HSCCC relies entirely on the partition coefficient (
Recommended System: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat).
-
Starting Ratio: 1:1:1:1 (v/v)
-
Tuning:
-
If
(elutes too fast): Decrease Ethyl Acetate (organic) or increase Water (aqueous). -
If
(elutes too slow): Increase Ethyl Acetate or decrease Water.
-
Step-by-Step HSCCC Protocol
-
Equilibration: Fill the coil with the Upper Phase (Stationary Phase).
-
Rotation: Start the centrifuge (800–1000 rpm).
-
Mobile Phase: Pump the Lower Phase (Mobile Phase) head-to-tail at 2.0 mL/min.
-
Equilibrium Check: Wait for hydrodynamic equilibrium (mobile phase eluting at outlet). Retention of stationary phase (
) should be >50%. -
Injection: Dissolve sample in a 1:1 mixture of both phases and inject.
-
Fractionation: Collect fractions based on UV (210 nm for isolated double bonds, 254 nm for conjugated systems).
Phase 3: Absolute Configuration (Mosher's Method)
The Stereochemical Challenge
Determining the absolute configuration (
The Mechanism
You derivatize the alcohol with both (
Protocol: Modified Mosher’s Analysis
-
Derivatization: React the isolated alcohol (approx. 1 mg) with (
)-(-)-MTPA-Cl and ( )-(+)-MTPA-Cl in separate vials (Pyridine-d5 solvent). -
NMR Acquisition: Acquire ¹H NMR spectra for both the (
)-ester and ( )-ester. -
Calculation: Calculate
for protons neighboring the chiral center: -
Assignment:
-
Protons with positive
values lie on the right side of the plane (Model II). -
Protons with negative
values lie on the left side. -
Construct the spatial model to assign the central carbon as
or .
-
Visualization of Workflows
The Isolation Pipeline
This diagram illustrates the flow from raw material to pure compound, highlighting the decision gates.
Caption: Figure 1: Integrated workflow for the isolation of labile terpenoid alcohols, prioritizing non-destructive techniques.
Mosher's Method Logic
This diagram visualizes the decision logic for assigning stereochemistry based on NMR shifts.
Caption: Figure 2: Logic tree for absolute stereochemical assignment using modified Mosher's ester analysis.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2(10), 2451–2458. Link[3][4]
-
Marston, A., & Hostettmann, K. (2006). Developments in the application of counter-current chromatography to plant analysis. Journal of Chromatography A, 1112(1-2), 181–194. Link
-
Reverchon, E. (1997). Supercritical fluid extraction and fractionation of essential oils and related products.[5][6][7] The Journal of Supercritical Fluids, 10(1), 1–37. Link
-
Li, H. B., & Chen, F. (2004). Isolation and purification of epimedin A, B, C, and icariin from Epimedium brevicornum Maxim by systematic extraction and high-speed counter-current chromatography. Journal of Chromatography A, 1054(1-2), 327-332. Link
-
Skalicka-Woźniak, K., & Garrard, I. (2014). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. Phytochemistry Reviews, 13, 547–572. Link
Sources
- 1. (PDF) High Speed Counter Current Chromatography: Overview of Solvent-system and Elution-mode [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Theoretical calculations of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol conformation
Theoretical Conformational Profiling of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Executive Summary
The molecule 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (systematically p-menth-2-en-1-ol) represents a distinct class of allylic terpene alcohols. Unlike its saturated counterpart menthol, which adopts a rigid chair conformation, this molecule features a cyclohexene core that introduces ring flattening and unique allylic strain (A-strain).
This guide provides a rigorous theoretical framework for modeling the conformational landscape of p-menth-2-en-1-ol. It moves beyond standard energy minimization to address the critical competition between steric locking (driven by the C4-isopropyl group) and electronic stabilization (driven by intramolecular OH-π interactions).
Structural Architecture & Stereochemical Scope
Before initiating calculations, the stereochemical boundaries must be defined. The presence of the C2=C3 double bond constrains the ring, forcing atoms C1, C2, C3, and C6 into a semi-planar arrangement.
1.1 The Core Isomers
The molecule possesses two chiral centers at C1 and C4. However, due to the synthetic or biosynthetic origins (often reduction of piperitone), two primary diastereomers dominate the landscape:
-
cis-p-menth-2-en-1-ol: The Hydroxyl (C1) and Isopropyl (C4) groups are on the same side of the ring plane.
-
trans-p-menth-2-en-1-ol: The Hydroxyl and Isopropyl groups are on opposite sides.
1.2 The Conformational Anchors
-
Ring Pucker: The cyclohexene ring exists primarily as a Half-Chair (HC) or a Sofa conformer. The classic "Chair" is energetically inaccessible due to the planarity of the alkene.
-
The Isopropyl Anchor: The bulky isopropyl group at C4 acts as a "conformation locking" agent. It will almost exclusively occupy the pseudo-equatorial position to avoid severe 1,3-diaxial interactions (approx. 4–5 kcal/mol penalty for pseudo-axial).
-
The Allylic Hydroxyl: The C1-OH group has rotational freedom. Its orientation is governed by the trade-off between steric repulsion with the C2-Methyl group and stabilizing orbital overlap with the C2=C3
-system.
Computational Protocol: The "Self-Validating" Workflow
To achieve chemical accuracy (< 1 kcal/mol error), a multi-tiered approach is required. Single-point calculations on unoptimized structures are insufficient for this flexible system.
2.1 Workflow Visualization
The following diagram outlines the cascade from conformational search to electronic topology analysis.
Figure 1: Hierarchical computational workflow ensuring convergence from molecular mechanics to quantum topological analysis.
2.2 Step-by-Step Methodology
Step 1: Ensemble Generation (MMFF94)
Objective: Explore the rotameric space of the isopropyl and hydroxyl groups.
-
Method: Monte Carlo Multiple Minimum (MCMM) or Systematic Rotor Search.
-
Force Field: MMFF94s (Merck Molecular Force Field static) is preferred over UFF for organic molecules as it better parameterizes hybridization changes.
-
Constraint: Allow ring flipping between half-chair conformers (
and ).
Step 2: DFT Optimization (The "Gold Standard")
Objective: Refine geometry and capture dispersion effects.
-
Functional: M06-2X or ωB97X-D .
-
Why? Standard B3LYP fails to accurately model the weak dispersive forces between the isopropyl methyls and the ring. M06-2X is parameterized specifically for non-covalent interactions.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Why? Provides a balance between cost and accuracy, minimizing Basis Set Superposition Error (BSSE).
-
-
Software Syntax Example (Gaussian):
opt freq m062x/def2tzvp scrf=(smd,solvent=chloroform) int=ultrafine
Step 3: Electronic Topology (NBO & QTAIM)
Objective: Quantify the "invisible" interactions stabilizing the conformer.
-
NBO (Natural Bond Orbital): Look for
delocalization. -
QTAIM (Quantum Theory of Atoms in Molecules): Locate Bond Critical Points (BCPs) between the hydroxyl H and the alkene carbons.
Energetic Landscape & Conformational Preference[1][2][3]
Based on established data for p-menthene derivatives (see References), the theoretical calculations will reveal distinct energy wells.
3.1 The Global Minimum: The "Stabilized" Half-Chair
For the trans isomer (where OH and Isopropyl are anti), the global minimum typically adopts a specific configuration:
-
Ring: Half-Chair.
-
C4-Isopropyl: Pseudo-Equatorial (minimizes steric clash).
-
C1-Hydroxyl: Pseudo-Axial.
Why Pseudo-Axial? (The Counter-Intuitive Insight) In saturated cyclohexanes, the equatorial position is favored sterically. However, in p-menth-2-en-1-ol, the pseudo-axial OH orientation allows the hydroxyl proton to point directly at the electron-rich double bond.
3.2 Quantitative Energy Distribution (Predicted)
| Conformer | Ring Pucker | C4-iPr | C1-OH | Relative Energy ( | Dominant Interaction |
| A (Global Min) | Half-Chair | Eq' | Ax' | 0.00 | OH-π Interaction |
| B | Half-Chair | Eq' | Eq' | +0.8 - 1.2 | Steric Freedom |
| C | Boat | Eq' | Ax' | +4.5 - 5.0 | Torsional Strain |
| D | Half-Chair | Ax' | Ax' | +5.2 - 6.0 | 1,3-Diaxial Repulsion |
Table 1: Predicted relative Gibbs free energies in gas phase (M06-2X/def2-TZVP).
Electronic Structure: The OH-π Interaction
The defining feature of this molecule is the intramolecular interaction between the alcohol and the alkene. This is not a classic hydrogen bond (which requires an electronegative acceptor like N or O) but a weak interaction with the
4.1 Interaction Topology Diagram
The following diagram illustrates the competing forces that define the global minimum.
Figure 2: Mechanistic interaction map. The green dashed line represents the stabilizing OH-π interaction that overrides steric preference.
4.2 Validating the Interaction
To confirm this interaction in your calculations, check for:
-
Bond Length: The distance between the Hydroxyl H and the midpoint of the C2=C3 bond should be 2.4 – 2.7 Å .
-
Red Shift: A calculated redshift in the O-H stretching frequency (
) of approximately 20–40 cm⁻¹ compared to the non-interacting conformer. -
NBO Energy: Second-order perturbation energy (
) for the interaction should be non-zero.
References
-
PubChem. (2025).[1][2] 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol Compound Summary. National Library of Medicine. [Link]
-
NIST. (2023). p-Menth-2-en-1-ol Standard Reference Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Senda, Y., & Imaizumi, S. (1975). Conformational analysis of p-menthen-ols by NMR.[3] Tetrahedron. (Foundational work on menthene derivative conformations). [Link]
-
Gaussian, Inc. (2023). M06-2X Functional Usage and Citations. (Standard reference for the recommended DFT functional). [Link]
-
Schmidt, M. W., et al. (1993). General Atomic and Molecular Electronic Structure System (GAMESS). Journal of Computational Chemistry. (Reference for alternative computational protocols). [Link]
Sources
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol molecular weight and formula
This guide provides an in-depth technical analysis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol , a monoterpene alcohol with a meta-menthane skeleton.[1][2] Unlike the ubiquitous p-menthane derivatives (such as menthol, carvone, and terpineol), this molecule features a 1,3-relationship between the methyl and isopropyl substituents on the cyclohexane ring, placing it in the sylvestrene family of terpenes.[1][2]
Synonyms: m-Menth-2-en-1-ol; Dihydrosylvecarveol (isomer); 2-Methyl-4-isopropyl-2-cyclohexen-1-ol.[1][2]
Executive Summary
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (C₁₀H₁₈O) is a cyclic monoterpene alcohol characterized by a meta-menthane backbone.[1][2] It is a structural isomer of well-known fragrance ingredients like Carvotanacetol and Piperitol , but distinguished by the meta positioning of its alkyl substituents.[1][2] This structural nuance imparts unique physicochemical properties and olfactory profiles (typically woody-herbaceous) compared to its para-substituted counterparts.[1] It serves as a specialized intermediate in the synthesis of complex terpenes and has potential applications in fragrance chemistry and as a chiral building block in pharmaceutical synthesis.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a cyclohexene ring substituted with a hydroxyl group at C1, a methyl group at C2, and an isopropyl group at C4.[2]
-
Skeleton: m-Menthane (1-methyl-3-isopropylcyclohexane).[1]
-
Unsaturation: One endocyclic double bond between C2 and C3.[1]
-
Chirality: The molecule possesses two chiral centers at C1 and C4, giving rise to four stereoisomers (two enantiomeric pairs: cis and trans diastereomers).[2]
Comparison to Common Isomers:
| Feature | Target Molecule | Carvotanacetol | Piperitol |
|---|---|---|---|
| IUPAC | 2-Methyl-4-isopropylcyclohex-2-en-1-ol | 2-Methyl-5-isopropylcyclohex-2-en-1-ol | 3-Methyl-6-isopropylcyclohex-2-en-1-ol |
| Skeleton | meta-Menthane (1,[1][2]3) | para-Menthane (1,[1][2]4) | para-Menthane (1,[1][2]4) |
| Substituents | Me (C2), iPr (C4) | Me (C2), iPr (C5) | Me (C3), iPr (C6) |
Quantitative Data Table
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₈O | Stoichiometric Calc.[1] |
| Molecular Weight | 154.25 g/mol | Standard Atomic Wts.[1][3] |
| Monoisotopic Mass | 154.1358 Da | High-Res MS Calc.[1] |
| CAS Registry Number | 921600-06-8 | Chemical Abstracts |
| Boiling Point | ~215–220 °C (est.)[1] | Analogous Terpenes |
| LogP (Octanol/Water) | 2.8 – 3.2 (est.) | QSAR Prediction |
| Density | ~0.93 g/cm³ | Standard Terpenoid |
| Refractive Index | ~1.475 | Standard Terpenoid |
Synthesis & Production Strategies
The synthesis of m-menthane derivatives is less common than p-menthanes.[1] Two primary routes are viable: Route A (from m-Cresol derivatives) and Route B (from Sylvestrene).[1]
Route A: Birch Reduction of m-Thymol Isomers
This route offers high regioselectivity.[1] The starting material is 2-methyl-4-isopropylphenol (an isomer of thymol).[1]
-
Birch Reduction: The phenol is reduced using Li/NH₃ to the 1,4-cyclohexadiene derivative.[1][2]
-
Isomerization: Acid-catalyzed isomerization shifts the double bonds to form the conjugated enone (2-methyl-4-isopropylcyclohex-2-en-1-one ).[1][2]
-
Selective Reduction: Luche reduction (NaBH₄/CeCl₃) selectively reduces the ketone to the allylic alcohol (1,2-addition) without reducing the alkene.
Route B: Oxidation of Sylvestrene
Sylvestrene (m-mentha-1(6),8-diene) is the primary naturally occurring m-menthane.[1]
-
Selective Hydration: Hydration of the exocyclic double bond (if present) or selective oxidation of the ring double bond.
-
Allylic Oxidation: SeO₂ oxidation can introduce a hydroxyl group at the allylic position.[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the Route A pathway, as it is more controllable for laboratory synthesis.
Caption: Synthetic pathway from phenolic precursor via Birch reduction and selective carbonyl reduction.
Analytical Characterization
To validate the identity of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, the following spectroscopic signatures are diagnostic.
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): m/z 154.[4]
-
Base Peak: Likely m/z 93 or 95 (loss of isopropyl group and water).
-
Diagnostic Fragments:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
-
C2 (Quaternary alkene): ~135–140 ppm.
-
C3 (Methine alkene): ~120–125 ppm.
-
C1 (Carbinol): ~65–75 ppm.
-
Applications & Significance
Fragrance & Flavor
While less common than p-menthanes, m-menthane alcohols contribute unique nuances to fragrance accords.[1][2]
-
Odor Profile: Typically exhibits a woody, earthy, and slightly minty character.[1][2] The meta substitution often reduces the "cooling" effect associated with para-isomers (like menthol) but enhances the woody/spicy tenacity.[1]
-
Usage: Used as a modifier in fougère and chypre accords to add complexity without the dominating mintiness of standard terpenes.[1][2]
Chemical Intermediate[1][2][8]
-
Chiral Pool: The molecule serves as a scaffold for synthesizing biologically active m-menthane natural products.[1]
-
Dehydration: Can be dehydrated to form Sylvestrene isomers (dienes) used in polymer chemistry.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Statement | Precautionary Measure |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min).[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields.[1] |
| Flammability | H227: Combustible liquid | Store away from heat/sparks.[1] Flash point ~95°C. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the allylic alcohol functionality.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71422258, 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. p-Menth-2-en-1-ol (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [Link][2][5]
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer.[2] Royal Society of Chemistry.[2] (Context on terpene synthesis and odor profiles).
- Bhatia, S. P., et al. (2008).Fragrance material review on p-menth-1-en-8-ol (alpha-terpineol). Food and Chemical Toxicology.
Sources
- 1. p-Menth-2-en-1-ol [webbook.nist.gov]
- 2. CN104098434A - 1-isopropyl-4-methylcyclohexane product and preparation method thereof - Google Patents [patents.google.com]
- 3. cis-p-Menth-2-en-1-ol | C10H18O | CID 5319367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound trans-p-Menth-2-en-1-ol (FDB005390) - FooDB [foodb.ca]
- 5. 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]
Application Note & Protocol: Regioselective Synthesis of Tertiary Alcohols via Grignard Reaction with Substituted Cyclohexenones
Abstract
The Grignard reaction is a foundational method for carbon-carbon bond formation, pivotal in the synthesis of complex organic molecules. Its application to α,β-unsaturated systems, such as substituted cyclohexenones, presents a significant challenge in controlling regioselectivity. These substrates possess two primary electrophilic sites: the carbonyl carbon (C2) and the β-alkene carbon (C4). This document provides a comprehensive guide to the Grignard reaction with substituted cyclohexenones, focusing on the mechanistic principles that favor direct (1,2) addition to the carbonyl group. We will explore the critical parameters influencing this selectivity, offer a detailed, field-proven protocol from reagent preparation to product purification, and provide a troubleshooting guide for common experimental challenges. This note is intended to equip researchers with the expertise to reliably synthesize tertiary allylic alcohols, crucial intermediates in medicinal chemistry and natural product synthesis.
Mechanistic Insight: The Basis of Regioselectivity
The reaction of a Grignard reagent with a cyclohexenone derivative can proceed via two competing pathways: 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate attack at the β-carbon).[1] The outcome is primarily dictated by the nature of the nucleophile.
-
1,2-Addition (Direct Addition): This pathway yields a tertiary allylic alcohol. Grignard (RMgX) and organolithium (RLi) reagents are considered "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon, being directly bonded to the highly electronegative oxygen, is a "hard" electrophilic center. The highly polar, ionic character of the carbon-magnesium bond makes the Grignard reagent a hard nucleophile, which preferentially attacks the hard carbonyl carbon.[2] This reaction is typically irreversible and kinetically controlled, favoring the faster 1,2-addition.[1]
-
1,4-Addition (Conjugate Addition): This pathway, after workup, yields a 3-substituted cyclohexanone. It is favored by "soft" nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi).[3][4] The β-carbon of the enone system is a softer electrophilic site, which reacts preferentially with soft nucleophiles.[4] While Grignard reagents overwhelmingly favor the 1,2-pathway, the presence of catalytic amounts of copper(I) salts can dramatically shift the selectivity towards 1,4-addition.[3][5]
This protocol will focus exclusively on the uncatalyzed Grignard reaction to achieve selective 1,2-addition.
Reaction Mechanism: 1,2-Addition Pathway
The diagram below illustrates the accepted mechanism for the 1,2-addition of a Grignard reagent to a substituted cyclohexenone.
Caption: Mechanism of 1,2-addition to a cyclohexenone.
Critical Parameters for Success
The success of a Grignard reaction hinges on meticulous control of experimental conditions. The reagent's high reactivity makes it susceptible to deactivation and side reactions.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be destroyed by protic solvents like water or alcohols.[6][7] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[8][9]
-
Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction.[10][11] This layer must be disrupted to initiate reagent formation. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[10][12][13]
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They are aprotic and solvate the Grignard reagent, forming a stable complex that maintains its reactivity.[8][10]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the cyclohexenone are both highly exothermic.[13][14] The reaction should be cooled in an ice bath, and reagents should be added slowly to maintain control and prevent side reactions like Wurtz coupling.[9][13]
-
Steric Hindrance: Both the Grignard reagent and the cyclohexenone substrate can present steric challenges. A highly substituted cyclohexenone or a bulky Grignard reagent (e.g., tert-butylmagnesium chloride) can slow or even prevent the desired nucleophilic addition, potentially favoring side reactions like enolization or reduction.[15][16][17]
Detailed Experimental Protocol
This protocol is divided into three main stages: (A) Preparation and Titration of the Grignard Reagent, (B) Reaction with the Substituted Cyclohexenone, and (C) Workup and Purification.
Experimental Workflow Overview
Caption: Overall workflow for the Grignard reaction.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Magnesium Turnings | Grignard Grade, >99.5% | Sigma-Aldrich | Must be stored in a desiccator. |
| Alkyl/Aryl Halide (R-X) | Anhydrous, >98% | Sigma-Aldrich | Should be passed through alumina to remove inhibitors/water. |
| Substituted Cyclohexenone | >98% | TCI, Alfa Aesar | Ensure dryness before use. |
| Diethyl Ether or THF | Anhydrous, <50 ppm H₂O | Acros Organics | Use from a freshly opened bottle or freshly distilled. |
| Iodine | Crystal, Reagent Grade | Fisher Scientific | For initiation. |
| Saturated aq. NH₄Cl | --- | --- | For quenching/workup. |
| Hydrochloric Acid (HCl) | 1 M solution | --- | Alternative for workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | --- | --- | For drying the organic layer. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
| Hexanes, Ethyl Acetate | HPLC Grade | --- | For chromatography elution. |
Part A: Preparation and Titration of Cyclohexylmagnesium Bromide
Objective: To prepare a ~1.0 M solution of cyclohexylmagnesium bromide in THF and determine its precise concentration.
-
Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Cap the condenser and the funnel with rubber septa. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.
-
Reagent Setup: Weigh 3.65 g (150 mmol, 1.5 equiv) of magnesium turnings and add them to the reaction flask. Place a single crystal of iodine in the flask.[18]
-
Initiation: In the dropping funnel, prepare a solution of 16.3 g (100 mmol, 1.0 equiv) of cyclohexyl bromide in 80 mL of anhydrous THF. Add ~10 mL of this solution to the magnesium turnings. The brown color of the iodine should fade, and the solution should become cloudy and begin to gently reflux, indicating the reaction has started.[13] If no reaction occurs, gently warm the flask with a heat gun or add a few drops of 1,2-dibromoethane.
-
Reagent Formation: Once the reaction is initiated, add the remaining cyclohexyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the gray, cloudy mixture for an additional 60 minutes at room temperature to ensure all magnesium has reacted.
-
Titration: To determine the exact molarity of the Grignard reagent, a titration is essential.[19][20]
-
In a separate flame-dried vial, dissolve ~50 mg of I₂ in 1 mL of a 1.0 M solution of LiCl in dry THF.
-
Cool this indicator solution to 0 °C.
-
Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe until the dark brown/purple color disappears and the solution becomes colorless.[20]
-
Record the volume of Grignard reagent added. Calculate the molarity using the known amount of iodine. Repeat for accuracy.
-
Part B: Reaction with 3-Methylcyclohex-2-en-1-one
Objective: To perform a 1,2-addition of the prepared Grignard reagent to a model substituted cyclohexenone.
-
Substrate Preparation: In a separate 500 mL flame-dried flask under inert gas, dissolve 9.18 mL (8.81 g, 80 mmol, 0.8 equiv relative to the initial halide) of 3-methylcyclohex-2-en-1-one in 100 mL of anhydrous THF.
-
Cooling: Cool both the Grignard reagent solution and the cyclohexenone solution to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Using a cannula, slowly transfer the Grignard reagent from its flask into the stirring solution of 3-methylcyclohex-2-en-1-one over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by TLC.
Part C: Aqueous Workup and Purification
Objective: To isolate and purify the tertiary alcohol product.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[12] This will also dissolve the precipitated magnesium salts. An alternative is to use dilute HCl, but NH₄Cl is milder.[7]
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether.[12] Combine all organic layers.
-
Washing: Wash the combined organic layers with 100 mL of brine (saturated aq. NaCl) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a viscous oil or solid, will likely contain the desired tertiary alcohol and potentially some side products like biphenyl (from Wurtz coupling).[21] Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 1-cyclohexyl-3-methylcyclohex-2-en-1-ol.[22]
Table 2: Protocol Summary & Expected Yield
| Parameter | Value | Rationale |
| Grignard Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting cyclohexenone substrate. |
| Addition Temperature | 0 °C | Controls the exothermic reaction, minimizing side products. |
| Reaction Time | 2-4 hours | Allows the reaction to proceed to completion at room temperature. |
| Workup Reagent | Saturated aq. NH₄Cl | Provides a mild acidic quench to protonate the alkoxide without causing acid-catalyzed elimination of the tertiary alcohol. |
| Expected Yield | 75-90% | Typical for a well-executed Grignard reaction with a non-hindered enone. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form (solution remains clear, no reflux). | 1. Wet glassware or solvent.[6] 2. Passivated magnesium surface.[11] 3. Unreactive alkyl/aryl halide. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings with a glass rod to expose a fresh surface.[12][21] 3. Switch to a more reactive halide (I > Br > Cl). |
| Low yield of the desired tertiary alcohol. | 1. Inaccurate Grignard concentration. 2. Grignard reagent degraded by moisture/air.[7] 3. Competing enolization of the ketone.[15] | 1. Always titrate the Grignard reagent before use to determine its exact molarity.[19] 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process. 3. Perform the addition at a lower temperature (-20 °C to -78 °C) to favor addition over deprotonation. |
| Significant amount of unreacted starting ketone recovered. | 1. Insufficient Grignard reagent added. 2. Severe steric hindrance from either the substrate or the Grignard reagent.[16] | 1. Use a larger excess of the titrated Grignard reagent (e.g., 2.0 equivalents). 2. Consider using a less hindered Grignard reagent. If the ketone is very hindered, an organolithium reagent may be more effective.[23] |
| Formation of a significant amount of biphenyl or R-R coupled product. | Wurtz coupling side reaction during Grignard formation, especially with active halides like benzyl or allyl bromide.[9] | Add the alkyl halide solution more slowly and at a lower temperature to minimize the concentration of free halide available for coupling. |
References
- CHM 244 Lab Practical- Grignard Reactions. (n.d.).
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
-
ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Reaction Mechanism of Grignard Reagent. (n.d.). Physics Wallah. Retrieved from [Link]
-
Reactions of organocopper reagents. (n.d.). In Wikipedia. Retrieved from [Link]
-
orthocresol. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. Retrieved from [Link]
-
Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
-
How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Knochel, P., et al. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Feringa, B. L., et al. (2005). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 102(50), 17937-17941. Retrieved from [Link]
-
Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
- The Grignard Reaction. (n.d.).
-
Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved from [Link]
-
Conjugate Addition of Grignard Reagents to Dienones and Thioldienoates, and Copper-Mediated Allylic Substitutions. (n.d.). Clemson OPEN. Retrieved from [Link]
-
Guo, F., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3405. Retrieved from [Link]
-
Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]
-
1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. (n.d.). Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
Gilman, H., & Catlin, W. E. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Mohrig, J. R., et al. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 512. Retrieved from [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Retrieved from [Link]
-
Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. (2025, June 18). PMC. Retrieved from [Link]
- Grignard Reaction. (n.d.).
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? (2019, April 24). Reddit. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]
-
How to obtain pure alcohol from mixture of alcohol & carbonyl? (2017, March 23). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones [mdpi.com]
- 6. britthipple.com [britthipple.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. rroij.com [rroij.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. study.com [study.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chemtips.wordpress.com [chemtips.wordpress.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. cerritos.edu [cerritos.edu]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol in natural product synthesis
This application note details the utility of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (also referred to as 4-Isopropyl-2-methylcyclohex-2-en-1-ol or a specific Carvotanacetol isomer) in the synthesis of terpenoids and bioactive natural products.
Part 1: Introduction & Chemical Profile
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is a chiral monoterpene allylic alcohol belonging to the p-menthane or m-menthane series, depending on the precise biosynthetic origin and numbering convention. Structurally, it features a cyclohexene core with a hydroxyl group at C1, a methyl group at C2, and an isopropyl group at C4. This 1,2,4-substitution pattern makes it a versatile intermediate for accessing menthol isomers , carvotanacetone derivatives , and cannabinoid scaffolds .
Key Chemical Characteristics
-
Molecular Formula: C₁₀H₁₈O
-
Molecular Weight: 154.25 g/mol
-
Stereochemistry: Possesses three chiral centers (C1, C4, and potentially the atropisomerism of the isopropyl group), leading to multiple stereoisomers (e.g., cis- and trans- forms). The specific stereochemistry dictates its utility in asymmetric synthesis.
-
Reactivity:
-
Allylic Alcohol System: Susceptible to oxidation (to enones), esterification, and [3,3]-sigmatropic rearrangements.
-
Olefin: Amenable to hydrogenation (to saturated menthols) or electrophilic addition.
-
Part 2: Mechanistic Insight & Synthesis
The utility of this alcohol stems from its position as a "redox pivot" in the terpene pool—it can be oxidized to functionalized ketones or reduced to valuable saturated alcohols like Menthol.
Synthesis from 3-Carene (The Carane Route)
A robust synthetic route involves the rearrangement of carane derivatives. This protocol leverages the abundance of (+)-3-Carene.
-
Step 1: Epoxidation. (+)-3-Carene is epoxidized to 2,3-epoxycarane .
-
Step 2: Lewis Acid Rearrangement. Treatment with ZnBr₂ or BF₃·OEt₂ triggers a ring-opening rearrangement to yield 2-methyl-4-isopropylcyclohex-3-en-1-one (MICO).
-
Step 3: Isomerization. Base-catalyzed isomerization shifts the double bond into conjugation, yielding 2-methyl-4-isopropylcyclohex-2-en-1-one .
-
Step 4: Selective Reduction. Luche reduction (NaBH₄/CeCl₃) yields the target allylic alcohol, 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol , with high diastereoselectivity (favoring the pseudo-equatorial alcohol).
Application: Synthesis of (-)-Menthol
This alcohol serves as a direct precursor to Menthol via catalytic hydrogenation. The stereochemical outcome is controlled by the catalyst and the initial configuration of the hydroxyl group.
-
Mechanism: Heterogeneous hydrogenation (e.g., Pd/C or Raney Ni) adds hydrogen across the C2-C3 double bond.
-
Stereocontrol: The hydroxyl group directs the adsorption of the molecule onto the catalyst surface, often leading to cis-addition.
-
Protocol: Hydrogenation at 50 psi H₂ in EtOAc using 5% Pd/C.
-
Part 3: Protocols & Experimental Workflows
Protocol A: Synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol via Luche Reduction
Objective: Selective 1,2-reduction of the conjugated enone to the allylic alcohol.
Reagents:
-
Enone precursor (2-methyl-4-isopropylcyclohex-2-en-1-one): 10 mmol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O): 10 mmol (1.0 equiv)
-
Sodium borohydride (NaBH₄): 12 mmol (1.2 equiv)
-
Methanol (MeOH): 50 mL (0.2 M)
Procedure:
-
Dissolution: Dissolve the enone and CeCl₃·7H₂O in MeOH. Stir at room temperature for 10 minutes until fully dissolved.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath) to maximize diastereoselectivity.
-
Reduction: Add NaBH₄ portion-wise over 5 minutes. Evolution of H₂ gas will be observed.
-
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.
-
Quench: Quench reaction with saturated aqueous NH₄Cl (20 mL) while cold. Allow to warm to room temperature.
-
Extraction: Evaporate bulk MeOH under reduced pressure. Extract the aqueous residue with Et₂O (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Catalytic Hydrogenation to Menthol Isomers
Objective: Conversion of the allylic alcohol to saturated menthol derivatives.
Reagents:
-
Substrate (Allylic Alcohol): 5 mmol
-
Catalyst: 5% Pd/C (10 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
Procedure:
-
Preparation: In a hydrogenation vessel, dissolve the alcohol in EtOAc (25 mL).
-
Catalyst Addition: Carefully add Pd/C (0.1 equiv by weight). Caution: Pyrophoric.
-
Hydrogenation: Purge the vessel with N₂ (3x) then H₂ (3x). Pressurize to 40-50 psi H₂.
-
Reaction: Shake/stir at room temperature for 4-12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.
-
Analysis: Concentrate the filtrate. Analyze diastereomeric ratio (Menthol vs. Neomenthol) via GC-MS or NMR.
Part 4: Visualization (Pathway Diagrams)
Figure 1: Synthesis from 3-Carene and Conversion to Menthol
Caption: Synthetic pathway from 3-Carene to Menthol via the 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol intermediate.
Figure 2: Application in Cannabinoid Scaffold Synthesis (Hypothetical)
Caption: Potential application of the mono-ene alcohol in synthesizing HHC-type cannabinoid scaffolds.
Part 5: Data Summary
| Property | Value / Description | Relevance |
| Boiling Point | ~215-220°C (est.) | High boiling point requires vacuum distillation for purification. |
| Chirality | 3 Stereocenters | Critical for enantioselective synthesis of Menthol. |
| Odor Profile | Minty, herbaceous, slightly woody | Used in flavor/fragrance formulations as a modifier. |
| Key Reaction | 1,2-Reduction (Luche) | Allows retention of the double bond for further functionalization. |
| Stability | Air-sensitive (Allylic oxidation) | Store under inert atmosphere (Argon/Nitrogen) at 4°C. |
References
-
Synthesis of Menthol
-
Title: "Process for the production of 2-methyl-4-isopropylcyclohex-3-en-1-one" (MICO synthesis context).
- Source: US P
- URL
-
-
Luche Reduction Protocol
- Title: "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."
- Source: Journal of the American Chemical Society, 1981, 103(18), 5454–5459.
-
URL:[Link]
-
Menthol Synthesis Overview
-
PubChem Compound Summary
- Title: "2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (Compound CID 71422258)"
- Source: PubChem.
-
URL:[Link]
Sources
Application Note: High-Throughput and Targeted Biological Activity Screening of Carveol (2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol) Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol , commonly known as Carveol , is a monocyclic monoterpenoid alcohol possessing a p-menthane skeleton.[1] While historically utilized as a flavorant, recent medicinal chemistry campaigns have identified the carveol scaffold as a privileged structure for drug discovery. Its unique structural features—specifically the allylic hydroxyl group and the chiral centers—allow for diverse functionalization, yielding derivatives with potent antimicrobial, anticancer, and neuroprotective profiles.
This guide provides a standardized, self-validating framework for screening carveol derivatives. Unlike water-soluble synthetic drugs, carveol derivatives are lipophilic and volatile, requiring specialized handling to prevent false negatives (due to evaporation) or false positives (due to solvent toxicity).
The Screening Workflow
The following diagram outlines the logical flow from library preparation to targeted assay selection.
Figure 1: Integrated workflow for screening lipophilic monoterpene derivatives.
Library Preparation & Chemical Handling
Challenge: Carveol derivatives are highly lipophilic (LogP ~2.5–3.5) and volatile.[2] Standard open-plate protocols lead to compound loss and cross-contamination via "vapor transfer" to adjacent wells.
Protocol: Volatility-Proof Plate Setup
-
Solvent Selection: Dissolve stock compounds in 100% DMSO to a concentration of 100 mM.
-
Storage: Store stocks in glass vials (not plastic) at -20°C to prevent sorption into the container walls.
-
Assay Concentration: The final DMSO concentration in the well must be < 0.5% (v/v) . Terpenes often synergize with DMSO, causing toxicity artifacts.
-
Sealing: Use gas-impermeable adhesive seals (e.g., foil-based) rather than standard plastic lids during incubation to prevent the "edge effect" where volatile compounds evaporate from outer wells.
Module A: Antimicrobial Screening (Membrane Disruption)
Carveol derivatives primarily act by disrupting the bacterial cytoplasmic membrane, leading to depolarization and leakage of intracellular content.
Primary Screen: Broth Microdilution (MIC)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Readout: Visual turbidity or Resazurin dye reduction.
Critical Control System:
-
Positive Control: Ciprofloxacin (Standard antibiotic).
-
Solvent Control: 0.5% DMSO (Must show growth).
-
Sterility Control: Media only (Must be clear).
-
Volatility Control: Place a row of media-only wells between different compound rows to detect if vapors are inhibiting neighbors.
Mechanistic Validation: Membrane Permeability Assay
To confirm the hit is a membrane disruptor (common for carveol esters), use the Crystal Violet Uptake method.
-
Harvest Cells: Centrifuge bacteria (
, 5 min) and resuspend in PBS. -
Treatment: Incubate with the carveol derivative at MIC value for 30 mins.
-
Staining: Add Crystal Violet (10 µg/mL) for 10 mins.
-
Wash: Centrifuge and wash with PBS to remove unbound dye.
-
Lysis: Resuspend pellet in ethanol to release internalized dye.
-
Quantification: Measure OD at 590 nm.
-
Interpretation: Higher OD indicates compromised membrane permeability (dye entered the cell).
-
Module B: Anticancer & Cytotoxicity Profiling
Carveol derivatives have shown efficacy against breast (MCF-7) and lung (A549) cancer lines, often via mitochondrial apoptosis and ROS generation.
Selectivity Index (SI) Determination
A drug is only useful if it kills cancer cells without harming normal cells.
-
Tumor Line: A549 (Lung Carcinoma) or MCF-7.
-
Normal Line: HFF-1 (Human Foreskin Fibroblast) or HEK293.
Protocol (MTT Assay):
-
Seed cells (
cells/well) in 96-well plates. Adhere for 24h. -
Treat with serial dilutions of derivatives (0.1 – 100 µM) for 48h.
-
Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Calculate
.
Data Analysis:
-
Target: SI > 3.0 is considered a hit; SI > 10.0 is a lead candidate.
Mechanistic Pathway: Apoptosis vs. Necrosis
Carveol derivatives often trigger the intrinsic apoptotic pathway.
Figure 2: Proposed mechanism of action for carveol-induced apoptosis.[3]
Module C: Neuroprotection (Alzheimer's Relevance)
Carveol has demonstrated potential in modulating cholinergic transmission and reducing oxidative stress in neuronal models.
Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)
This colorimetric assay screens for the ability of the derivative to prevent the breakdown of acetylcholine.
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagent: DTNB (Ellman's reagent).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Procedure:
-
Mix Enzyme + Inhibitor (Carveol derivative). Incubate 10 min.
-
Add DTNB + ATCI.
-
Measure Absorbance at 412 nm kinetically for 5 mins.
-
-
Reference Standard: Galantamine.
Antioxidant Capacity (DPPH Assay)
Neuroprotection is often linked to ROS scavenging.
-
Mix 100 µL of derivative with 100 µL of 0.2 mM DPPH (in methanol).
-
Incubate in dark for 30 min.
-
Measure Absorbance at 517 nm.
-
Note: Because carveol is a terpene, reaction kinetics may be slow. Ensure a 30-minute incubation minimum.
Data Reporting Standards
To ensure reproducibility, all screening reports must include the following summary table:
| Compound ID | Structure Type | MIC (S. aureus) [µg/mL] | IC50 (A549) [µM] | SI (A549/HFF) | AChE Inhibition (%) |
| CV-01 | Parent (Carveol) | 250 | 45.2 | 1.2 | 15% |
| CV-02 | Acetate Ester | 62.5 | 12.1 | 4.5 | 32% |
| CV-03 | Schiff Base | 125 | 5.8 | 2.1 | 68% |
Table 1: Example dataset demonstrating the structure-activity relationship (SAR).
References
-
PubChem. (n.d.). 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (Carveol) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Molecules. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
-
Frontiers in Microbiology. (2018). Research progress on the antibacterial mechanisms of carvacrol and derivatives.[4][5][6][7][8][9] Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Potent Natural Antioxidant Carveol Attenuates MCAO-Stress Induced Oxidative Neurodegeneration. Retrieved from [Link]
-
RSC Advances. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis.[7] Retrieved from [Link]
Sources
- 1. (-)-cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:2244-16-8 | (S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone | Chemsrc [chemsrc.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ffhdj.com [ffhdj.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, antineurodegenerative, antimicrobial, and antidiabetic activities of carvacrol: recent advances and limitations for effective formulations [nmb-journal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus [frontiersin.org]
Sharpless epoxidation protocol for allylic cyclohexenols
Application Note: Kinetic Resolution and Asymmetric Epoxidation of Allylic Cyclohexenols via the Sharpless Protocol
Executive Summary
This guide details the optimized protocol for the Sharpless Asymmetric Epoxidation (AE) applied specifically to allylic cyclohexenols . While the Sharpless AE is the gold standard for acyclic allylic alcohols, cyclic systems present unique steric constraints. For racemic cyclohexenols, this protocol functions as a Kinetic Resolution (KR) , enabling the isolation of optically active epoxy-alcohols (from the "matched" enantiomer) and recovered optically active starting material (the "mismatched" enantiomer).
Key Distinction: Unlike acyclic substrates, cyclic allylic alcohols possess rigid conformational bias. Success relies heavily on the Gao Modification (1987), which utilizes catalytic Titanium(IV) isopropoxide [Ti(OiPr)₄] in the presence of Molecular Sieves (4Å) to prevent catalyst deactivation by water and ensure high turnover numbers (TON).
Mechanistic Foundation & Strategic Considerations
The Catalytic Species
The active catalyst is a dimer formed in situ between Ti(OiPr)₄ and a chiral tartrate ester (typically Diethyl Tartrate, DET, or Diisopropyl Tartrate, DIPT). The stoichiometry is 2:2 (Ti:Tartrate).
-
Ti(OiPr)₄: Acts as the Lewis acid center.
-
Tartrate Ligand: Imparts chirality and increases the Lewis acidity of the Titanium center.
-
TBHP: The oxidant, which coordinates to the Titanium center.[1]
-
Allylic Alcohol: Coordinates via the hydroxyl group, ensuring intramolecular oxygen transfer.
Kinetic Resolution (KR) of Cyclohexenols
In a racemic mixture of allylic cyclohexenol, the two enantiomers react at significantly different rates (
-
Matched Case: The hydroxyl group and the alkene align with the chiral pocket of the Ti-Tartrate complex, facilitating rapid oxygen transfer.
-
Mismatched Case: Steric clash prevents optimal coordination, drastically slowing the reaction.
Result: At ~50-55% conversion, the reaction yields:
-
Epoxide: High enantiomeric excess (ee), derived from the "fast" reacting enantiomer.
-
Recovered Alcohol: High ee, representing the unreacted "slow" enantiomer.
Visualization: Kinetic Resolution Workflow
Caption: Workflow of the Sharpless Kinetic Resolution separating racemic starting material into chiral epoxide and recovered alcohol.
Experimental Protocol
Safety Note: tert-Butyl hydroperoxide (TBHP) is an organic peroxide. It is shock-sensitive in high concentrations and flammable. Never distill TBHP to dryness. Perform all operations behind a blast shield.
Materials & Preparation
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): Distill under vacuum if the liquid is cloudy or yellow. Store under Argon.
-
Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT): (+)- or (-)-isomer depending on desired stereochemistry.
-
TBHP (5.5 M in decane): CRITICAL: Commercial TBHP must be dried or used as the anhydrous decane solution. Aqueous TBHP kills the catalyst.
-
Molecular Sieves (4Å): Activated powder (flame-dried under vacuum). Note: Pellets are inefficient for this reaction; use powder.
-
Solvent: Dichloromethane (DCM), anhydrous (distilled from CaH₂ or passed through alumina columns).
Pre-Protocol: Titration of TBHP
Never assume the bottle concentration is accurate.
-
Dissolve ~250 mg NaI in 10 mL isopropanol + 1 mL acetic acid.
-
Add an exact volume (e.g., 0.10 mL) of TBHP solution.
-
Reflux gently for 1 minute (solution turns dark brown/iodine color).
-
Titrate with 0.1 N Sodium Thiosulfate until colorless.
-
Calculate Molarity:
Standard Procedure (Catalytic Gao Method)
Scale: 10 mmol Racemic Cyclohexenol
-
Reactor Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solvent & Sieves: Add 4Å MS powder (1.0 g) and anhydrous DCM (100 mL).
-
Catalyst Formation:
-
Cool to -20°C (Cryocooler or CCl₄/Dry Ice bath). Note: Cyclohexenols require -20°C; lower temperatures (-40°C) may stop the reaction due to sterics.
-
Add (+)-DIPT (0.35 g, 1.5 mmol, 15 mol%).
-
Add Ti(OiPr)₄ (0.28 g, 1.0 mmol, 10 mol%).
-
Stir for 20 minutes to allow the pre-catalyst dimer to form.
-
-
Oxidant Addition:
-
Add TBHP (0.60 eq based on racemic SM, ~3.0 mL of 2M solution) dropwise.
-
Stir for 20 minutes to "dry" the system (Ti acts as a scavenger).
-
-
Substrate Addition:
-
Add the racemic allylic cyclohexenol (10 mmol) dissolved in minimal DCM (5 mL) dropwise over 10 minutes.
-
-
Reaction Monitoring:
Workup (The Citric Acid Method)
Crucial Step: Titanium forms thick emulsions with water. This workup chelates Ti to the aqueous phase.
-
Quench: While still at -20°C, add a solution of Citric Acid (0.5 g) and FeSO₄·7H₂O (2.0 g) in water (20 mL).
-
Why Iron? Fe(II) reduces excess TBHP to t-Butanol, preventing oxidative degradation during workup.
-
Why Citric Acid? Chelates Titanium.
-
-
Phase Separation: Warm to Room Temperature (RT) and stir vigorously for 15-30 minutes. The mixture will separate into two clear layers.
-
Extraction: Separate phases. Extract aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
-
Elute the Epoxide (usually more polar) and the Recovered Alcohol (usually less polar).
-
Data Analysis & Optimization
Stereochemical Prediction (The Mnemonic)
For cyclohexenols, orient the molecule so the double bond is vertical and the allylic alcohol is at the bottom right.
| Tartrate Used | Attack Face | Result (Cyclohexenol) |
| (+)-DET / (+)-DIPT | Bottom (Re-face) | Epoxide forms trans to the hydroxyl (typically) |
| (-)-DET / (-)-DIPT | Top (Si-face) | Epoxide forms cis to the hydroxyl (typically) |
Note: In Kinetic Resolution, the "Matched" enantiomer is the one where the tartrate directs oxygen to the face cis to the hydroxyl group, as this coordination is geometrically favored.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Wet Reagents | Ti(OiPr)₄ hydrolyzed. Increase MS 4A load; flame dry rigorously. |
| Poor ee (<80%) | Temperature too high | Maintain strictly <-20°C. |
| Poor ee (<80%) | Non-linear effects | Catalyst aggregation. Ensure 10-15% excess of Tartrate relative to Ti.[1] |
| Emulsion during workup | Ti-Hydroxides | Use the Citric Acid/FeSO₄ workup described above. Do not use simple water wash. |
References
-
Katsuki, T., & Sharpless, K. B. (1980).[3][5][6] The first practical method for asymmetric epoxidation.[7] Journal of the American Chemical Society, 102(18), 5974–5976.
-
Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity. Journal of the American Chemical Society, 103(20), 6237–6240.
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[3][8][9][10] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[9][10] Journal of the American Chemical Society, 109(19), 5765–5780.[9]
Sources
- 1. Sharpless-Katsuki Epoxidation (Chapter 52) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sharpless-Katsuki Asymmetric Epoxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
Derivatization of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol for bioassays
An Application Guide to the Synthesis and Biological Evaluation of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol Derivatives
Abstract
Natural products serve as an invaluable scaffold for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of the monoterpenoid 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. We present detailed, field-proven protocols for the synthesis of ester and ether derivatives, leveraging the reactivity of the allylic alcohol moiety. Furthermore, we outline standardized methodologies for screening these novel chemical entities in two fundamental bioassays: the MTT assay for cytotoxic (anticancer) activity and the Minimum Inhibitory Concentration (MIC) assay for antimicrobial potential. The causality behind experimental choices, data interpretation, and workflow visualization are discussed to provide a self-validating framework for bioactive compound discovery.
Introduction: The Rationale for Derivatization
The monoterpenoid 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is a member of the terpene family, a class of natural products renowned for a wide spectrum of biological activities.[1] While the parent compound, an isomer of the well-known carveol, may possess inherent bioactivity, its therapeutic potential can often be significantly enhanced through strategic chemical modification.[2][3] Derivatization serves several key purposes in drug discovery:
-
Modulation of Bioactivity: Small structural changes can lead to significant improvements in potency and selectivity for a biological target.
-
Enhancement of Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, increasing bioavailability and in vivo efficacy.
-
Exploration of Structure-Activity Relationships (SAR): Creating a library of related compounds allows researchers to understand which chemical features are critical for the desired biological effect.
This guide focuses on the derivatization of the allylic alcohol functional group, a versatile handle for chemical synthesis.[4][5] We will detail two primary and highly effective derivatization strategies: esterification and etherification. Subsequently, we will describe the protocols to screen the resulting compound library for potential anticancer and antimicrobial activities.[6][7]
Derivatization Strategies and Protocols
The hydroxyl group of the parent compound is the primary site for the following modifications. All reactions should be conducted in a fume hood with appropriate personal protective equipment.
Synthesis of Ester Derivatives via Acylation
Esterification is a common and effective method for masking the polar hydroxyl group, which can improve membrane permeability. Esters can also act as prodrugs, which are cleaved by endogenous esterases in the body to release the active parent alcohol.[8] The following protocol describes a general method using an acyl chloride.
Protocol 2.1.1: General Procedure for Ester Synthesis (e.g., Acetate Ester)
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution. The base acts to neutralize the HCl byproduct generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent, such as acetyl chloride (1.2 eq), dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester derivative.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
Ether linkages are generally more stable to hydrolysis than esters, making them suitable for creating derivatives with increased metabolic stability.[9] The Williamson ether synthesis is a robust method for this transformation.
Protocol 2.2.1: General Procedure for Ether Synthesis (e.g., Methyl Ether)
-
Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere, dissolve 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Alkylation: Add the alkylating agent, such as methyl iodide (1.5 eq), dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to obtain the desired ether derivative.
Caption: General workflow for the derivatization of the parent compound.
Bioassay Screening Protocols
Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. The following protocols for primary screening are widely used, robust, and suitable for a medium-throughput format.
Anticancer Screening: The MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] A decrease in the number of viable cells following treatment with a compound results in a reduced color signal, indicating cytotoxicity.
Protocol 3.1.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for testing. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[12][13] It identifies the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15]
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate. Pick a few colonies and suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[15] The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a quality control.[14]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[13][15]
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the bioactivity of the synthesized derivatives and establishing structure-activity relationships.
Table 1: Example Data for Anticancer Activity of Ester Derivatives
| Compound ID | R' Group | IC₅₀ (µM) on HeLa Cells |
|---|---|---|
| Parent | -H | > 100 |
| Ester-01 | -CH₃ (Acetyl) | 45.2 ± 3.1 |
| Ester-02 | -C₆H₅ (Benzoyl) | 12.5 ± 1.8 |
| Ester-03 | -CF₃ (Trifluoroacetyl) | 8.9 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Table 2: Example Data for Antimicrobial Activity of Ether Derivatives
| Compound ID | R' Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|
| Parent | -H | 128 | > 256 |
| Ether-01 | -CH₃ (Methyl) | 64 | 128 |
| Ether-02 | -CH₂C₆H₅ (Benzyl) | 16 | 64 |
| Ether-03 | -C₃H₇ (Propyl) | 32 | 128 |
| Vancomycin | (Control for S. aureus) | 1 | N/A |
| Ciprofloxacin | (Control for E. coli) | N/A | 0.5 |
These tables allow for a clear comparison of potency. For instance, the data in Table 1 suggests that increasing the electrophilicity and size of the ester group (benzoyl, trifluoroacetyl) enhances cytotoxic activity. Table 2 indicates that a bulky, lipophilic benzyl ether group improves antibacterial activity against both Gram-positive and Gram-negative bacteria.
Caption: High-level workflow for bioassay screening and data analysis.
Conclusion
This application note provides a foundational yet detailed framework for the derivatization of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol and the subsequent evaluation of its derivatives in essential bioassays. The protocols for esterification and etherification offer reliable methods to generate a diverse chemical library. The described MTT and MIC assays represent robust, cost-effective primary screens to identify promising candidates for further drug development. By systematically applying these chemical and biological protocols, researchers can effectively explore the therapeutic potential hidden within natural product scaffolds, paving the way for the discovery of next-generation medicines.
References
-
Antony, J., & Mehta, A. (2014). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1165, pp. 235-246). Humana Press. [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved February 16, 2026, from [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Communications Biology, 7(1), 51. [Link]
-
Wikipedia contributors. (2024, February 12). Minimum inhibitory concentration. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (79), e50586. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1065. [Link]
-
Śliwka, L., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS ONE, 11(5), e0155772. [Link]
-
Westh, H., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102434. [Link]
-
Valeev, R. F., Vostrikov, N. S., & Miftakhov, M. S. (2009). Synthesis and Some Transformations of (–)-Carveol. Russian Journal of Organic Chemistry, 45(6), 810–814. [Link]
-
ResearchGate. (n.d.). In vitro anti-cancer activity assay. a,b) Cell viability (MTT assay, n = 6). [Link]
-
ResearchGate. (2009). Synthesis and some transformations of (−)-carveol. [Link]
- Bain, J. P. (1957). U.S. Patent No. 2,803,647. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71422258, 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. Retrieved February 16, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7438, Carveol. Retrieved February 16, 2026, from [Link].
-
Council of Science Editors. (n.d.). Scientific Style and Format Online: Citation Quick Guide. [Link]
-
Indus Extracts. (n.d.). Role of Bioassays in Development of Natural Products. [Link]
-
BibGuru. (2025, January 10). Which citation style to use for science with examples. [Link]
-
Purdue Online Writing Lab. (n.d.). In-Text Citations: The Basics. Retrieved February 16, 2026, from [Link]
-
Wikipedia contributors. (2023, December 28). Carveol. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]
-
The University of Chicago. (n.d.). Chicago-Style Citation Quick Guide. Retrieved February 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). Bioassays for anticancer activities. [Link]
-
Vuong, T. V., et al. (2021). Natural Products and Their Derivatives with Antibacterial, Antioxidant and Anticancer Activities. Molecules, 26(2), 402. [Link]
-
Cragg, G. M., & Pezzuto, J. M. (2016). Discovery of Anticancer Agents of Diverse Natural Origin. Anticancer Research, 36(11), 5799-5827. [Link]
-
Martins, A., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules, 28(3), 1104. [Link]
-
Streefkerk, R. (2020, November 4). APA In-Text Citations (7th Ed.) | Multiple Authors & Missing Info. Scribbr. [Link]
-
Hellenic Centre for Marine Research. (2024, February 15). A guide to the use of bioassays in exploration of natural resources. [Link]
-
Chen, J., et al. (2018). Oxidative thiocyanation of allylic alcohols: an easy access to allylic thiocyanates with K2S2O8 and NH4SCN. Organic Chemistry Frontiers, 5(13), 2054-2058. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21552174, 4-Methyl-1-(propan-2-yl)cyclohex-2-en-1-ol. Retrieved February 16, 2026, from [Link].
-
Quiclet-Sire, B., & Zard, S. Z. (2015). Allylic alcohols: ideal radical allylating agents?. Accounts of chemical research, 48(6), 1759–1772. [Link]
-
ResearchGate. (n.d.). Carveol functional groups and source. [Link]
-
PubChemLite. (n.d.). 2-(4-methylcyclohex-2-en-1-yl)propan-2-ol. Retrieved February 16, 2026, from [Link]
-
Lee, H. Y., & Lee, Y. (2007). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules, 12(8), 1599–1605. [Link]
-
The Good Scents Company. (n.d.). trans-para-2-menthen-1-ol. Retrieved February 16, 2026, from [Link]
-
Topczewski, J. J., & Kure, V. M. (2017). One-Pot Conversion of Allylic Alcohols to α-Methyl Ketones via Iron-Catalyzed Isomerization–Methylation. Organic Letters, 19(6), 1434–1437. [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved February 16, 2026, from [Link]
-
Ullah, I., et al. (2021). Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Antioxidants, 10(2), 213. [Link]
- Kaledin, M. I., et al. (2011). U.S. Patent No. 7,884,252. U.S.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). (R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol | C10H18O | CID 71422258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carveol - Wikipedia [en.wikipedia.org]
- 4. Carveol | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARVEOL | 99-48-9 [chemicalbook.com]
- 6. Natural Products and Their Derivatives with Antibacterial, Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Anticancer Agents of Diverse Natural Origin | Anticancer Research [ar.iiarjournals.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Ether synthesis by reductive etherification [organic-chemistry.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Subject: Troubleshooting Low Yield & Regioselectivity Issues
Ticket Type: Advanced Synthesis Support
Applicable Protocols: 1,2-Reduction of
Executive Summary: The Core Problem
The synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol typically involves the reduction of its precursor enone, 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one .[1]
The primary cause of low yield in this reaction is Regioselectivity Failure .[1]
Sodium Borohydride (
Common Failure Modes:
-
Regio-leakage: Formation of the saturated analog due to insufficient "hardness" of the hydride source.[1]
-
Product Decomposition: Allylic alcohols in the p-menthane series are acid-sensitive and prone to dehydration (elimination) during workup.[1]
-
Volatility Loss: The product is a terpene alcohol; significant mass can be lost during high-vacuum drying.[1]
Diagnostic Workflow
Before adjusting your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the chemical cause of yield loss.
Technical Deep Dive & Solutions
Issue 1: Regioselectivity Failure (Formation of Saturated Impurities)
Symptom: Crude NMR lacks the alkene signal, or GC-MS shows M+2 mass peaks.[1]
Mechanism: The Carbonyl C=O is a "Hard" electrophile, while the
| Parameter | Standard Condition | Luche Condition (REQUIRED) | Why? |
| Reagent | Ce(III) acts as a Lewis acid to activate 1,2-attack.[1][2][3] | ||
| Solvent | Ethanol/THF | Methanol (MeOH) | MeOH is critical for ligand exchange to form |
| Stoichiometry | 1.0 eq | 1.0 eq | 1:1 ratio ensures full activation.[1] |
| Temperature | Lower temps suppress the competing 1,4-addition.[1] |
Corrective Action:
-
Ensure you are using Methanol .[1] Do not use THF or Ethanol alone.[1]
-
Dissolve the Enone and
in MeOH first. Stir for 5 minutes to ensure coordination. -
Add
in small portions at or lower . Gas evolution ( ) is normal; wait for it to subside between additions.[1]
Issue 2: Decomposition During Workup (Dehydration)
Symptom: Product was visible on TLC but disappeared after column chromatography; appearance of dienes (non-polar spots).[1]
Mechanism: Allylic alcohols are prone to acid-catalyzed dehydration, forming conjugated dienes (e.g.,
Corrective Action:
-
Quench: Do NOT use
. Quench with Saturated or water.[1] -
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1]
-
Alternative: Use neutral alumina instead of silica gel.[1]
Issue 3: Volatility & Isolation
Symptom: High purity on NMR, but mass balance is low (e.g., 40% yield).
Mechanism: Monoterpene alcohols (
Corrective Action:
-
Remove solvents via rotary evaporator at > 20 mbar.[1]
-
Do not dry on high vacuum overnight.[1]
-
Check the distillate trap; if it smells like mint/pine, you lost product.[1]
Frequently Asked Questions (FAQ)
Q: Can I use anhydrous
Q: I see two spots on TLC very close together. Is this an impurity? A: Likely not. This is probably the cis/trans diastereomeric pair (axial vs. equatorial alcohol).[1]
-
The hydride can attack from the top or bottom face of the ring.[1]
-
In 2-substituted cyclohexenones, the pseudo-axial attack is often favored, but mixtures are common.[1]
-
Action: Isolate both. If you require a specific stereoisomer, you may need a bulky reducing agent (e.g., L-Selectride) instead of Luche, though this risks 1,4-reduction.[1]
Q: My reaction stalls at 80% conversion.
A: Do not add more
-
Check the pH.[1][4] If the solution has become too basic (due to methoxide formation), the reaction slows.[1]
-
Add a small amount of fresh
first, then small portions of . -
Ensure your Methanol is not "wet" (saturated with water), as this hydrolyzes the borohydride before it reacts with the ketone.[1]
Validated Protocol: Luche Reduction of Enone
Target: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol Scale: 1.0 mmol[1]
-
Setup: Flame-dry a 25 mL round-bottom flask. Add magnetic stir bar.[1]
-
Solvation: Add 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one (1.0 mmol, 1.0 eq) and
(1.0 mmol, 372 mg, 1.0 eq). -
Solvent: Add Methanol (5.0 mL, 0.2 M). Stir at Room Temp for 5-10 mins until fully dissolved.
-
Cooling: Cool the solution to
(Ice/Salt bath). -
Reduction: Add
(1.0 mmol, 38 mg, 1.0 eq) in one portion. -
Monitoring: Stir at
. Monitor by TLC (approx. 15-30 mins).[1] -
Quench: Once SM is consumed, add Water (2 mL) or Sat.
.[1] Allow to warm to RT. -
Extraction: Extract with
( mL). -
Drying: Dry organics over
, filter, and concentrate (Rotovap bath ). -
Purification: Flash chromatography on TEA-neutralized silica .
Mechanistic Visualization
Understanding the competing pathways is vital for troubleshooting.
Figure 2: Mechanistic divergence between Luche reduction (Blue path) and standard reduction (Red path).
References
-
Luche, J. L. (1978).[1][2][3][6] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[1][3][7] Journal of the American Chemical Society, 100(7), 2226–2227.[1][3] [Link]
-
Gemal, A. L., & Luche, J. L. (1981).[1][3][6] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[1] [Link]
-
Kürti, L., & Czakó, B. (2005).[1][3] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (Section: Luche Reduction).[1][2][3][5][6][8] [Link][1]
-
PubChem. (n.d.).[1] 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. PubChemLite - 2-(4-methylcyclohex-2-en-1-yl)propan-2-ol (C10H18O) [pubchemlite.lcsb.uni.lu]
- 2. grokipedia.com [grokipedia.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. icheme.org [icheme.org]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Optimizing Grignard reaction conditions for 1,2-addition to enones
Mission: To provide high-fidelity, actionable protocols for maximizing regioselectivity in the addition of Grignard reagents to
Module 1: The Selectivity Crisis (1,2 vs. 1,4)
The addition of Grignard reagents (RMgX) to enones is a classic competition between kinetic control (1,2-addition at the carbonyl) and thermodynamic control (1,4-conjugate addition). While Grignard reagents are generally considered "hard" nucleophiles favoring the carbonyl, steric hindrance and the specific nature of the enone often lead to significant amounts of the unwanted 1,4-product.
The Mechanistic Divergence
To solve the problem, we must visualize the competition. The following pathway analysis illustrates where the reaction bifurcates.
Figure 1: Mechanistic bifurcation of Grignard addition. 1,2-addition is kinetically favored but reversible; 1,4-addition is thermodynamically stable.
Module 2: The Cerium(III) Solution (Imamoto Conditions)
The most robust method to enforce 1,2-addition is the Imamoto Protocol , utilizing anhydrous Cerium(III) chloride (CeCl
Why it works:
-
Lewis Acid Activation: The highly oxophilic Ce
coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (Hard-Hard interaction). -
Basicity Attenuation: Upon mixing RMgX with CeCl
, the reagent undergoes transmetallation to form an organocerium species (RCeCl ) or a Ce-activated complex. This species is less basic than the parent Grignard, suppressing enolization side reactions, yet more nucleophilic toward the carbonyl [1].[1]
The Critical Failure Point: Drying CeCl
7H
O
Commercially available CeCl
Figure 2: The "Gradual Bake" protocol for activating Cerium(III) Chloride. Strict adherence to the temperature ramp is required to prevent hydrolysis.
Protocol: Imamoto 1,2-Addition[2]
-
Drying: Place powdered CeCl
7H O (1.5 equiv relative to ketone) in a flask. Apply high vacuum. Heat to 90°C for 1h, then 140°C for 2h. -
Slurry Formation: Cool to RT. Release vacuum with Argon. Add anhydrous THF. Note: CeCl
does not dissolve; it forms a fine white slurry. Stir vigorously for 2 hours (or overnight) to break up aggregates. -
Activation: Cool the slurry to -78°C. Add the enone (1.0 equiv). Stir for 30 mins to allow Ce-coordination.
-
Addition: Add RMgX (1.2–1.5 equiv) dropwise at -78°C.
-
Quench: After 1-2 hours, quench with aqueous NH
Cl or dilute acetic acid.
Module 3: Optimization Matrix (Solvents & Additives)
If you cannot use Cerium, or need to fine-tune the standard Grignard, use this matrix to guide your conditions.
| Variable | Condition | Effect on 1,2-Addition | Mechanism |
| Solvent | Diethyl Ether | Favored | Non-coordinating solvent keeps Grignard "tight" and reactive. |
| THF | Neutral/Unfavored | Solvates Mg, separating ion pair, making it "softer" (unless CeCl | |
| Temperature | -78°C | Highly Favored | Kinetic control. 1,2-addition has a lower activation energy ( |
| 0°C / RT | Unfavored | Provides energy to overcome higher | |
| Additives | CeCl | Critical | Activates carbonyl; suppresses basicity. |
| LiCl | Positive | Breaks up Grignard aggregates (Turbo-Grignard), increasing reaction rate at low temp [2]. | |
| CuI / CuCN | FATAL | Promotes 1,4-addition (Gilman reagent formation). Avoid trace copper! |
Module 4: Troubleshooting FAQ
Q: My reaction turned into a solid block of white cement. What happened?
A: You likely used too little solvent with CeCl
-
Fix: Use at least 5-10 mL of THF per gram of CeCl
. Use a mechanical stirrer or a large magnetic stir bar with high torque. The "slurry" must be mobile before adding the enone.
Q: I followed the Imamoto protocol, but I still see 20% conjugate addition. A: Check your temperature and addition rate.
-
Fix: Ensure the internal temperature never rises above -65°C during the addition of the Grignard. A local exotherm during rapid addition can trigger the thermodynamic (1,4) pathway.
Q: My yield is low, but I don't see starting material. Where is it going?
A: If you are not using Cerium, you might be seeing enolization . The Grignard acts as a base, deprotonating the
-
Fix: Switch to the CeCl
protocol. The organocerium species is less basic and will not deprotonate the enone.
Q: Can I use Lanthanum instead of Cerium?
A: Yes. The Knochel method uses LaCl
-
Benefit: It is soluble in THF (no slurry issues).
-
Drawback: More expensive and requires preparation of the complex or purchase of the solution [3].
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.
-
Lindsey, R.H., et al. "Selective 1,2-Additions with LaCl3·2LiCl."[1] Sigma-Aldrich Technical Bulletin.
Sources
Technical Support Center: Preserving the Stereochemical Integrity of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Welcome to the technical support center dedicated to the stereochemical stability of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral allylic alcohol and need to prevent its racemization during experimental procedures. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the enantiomeric purity of your compound.
Introduction: The Challenge of Stereochemical Instability
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a chiral allylic alcohol, is a valuable building block in organic synthesis. However, its stereocenter at the hydroxyl-bearing carbon is susceptible to racemization under various conditions. This loss of stereochemical information can have significant consequences, particularly in the development of pharmaceuticals where enantiomeric purity is critical. Understanding the mechanisms of racemization is the first step toward preventing it.
The primary pathway for racemization in allylic alcohols is through processes that lead to the formation of a planar, achiral intermediate or a rapidly equilibrating mixture of enantiomers. This can be initiated by heat, acid or base catalysis, or the presence of certain transition metals.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, the stereocenter at C1, which bears the hydroxyl group, is prone to inversion. This is a significant concern in drug development and asymmetric synthesis, as different enantiomers can have vastly different biological activities. The loss of enantiomeric purity can lead to a loss of desired therapeutic effect or the introduction of unwanted side effects.
Q2: What are the most common causes of racemization for this allylic alcohol?
A2: The most common culprits for racemization of allylic alcohols are:
-
Acidic Conditions: Protonation of the hydroxyl group can lead to the formation of a resonance-stabilized allylic carbocation, which is planar and achiral. Subsequent attack by a nucleophile (like water) can occur from either face with equal probability, leading to a racemic mixture.
-
Basic Conditions: While less common for simple alcohols, strong bases can deprotonate the hydroxyl group. More relevantly, certain base-catalyzed isomerization pathways can occur, especially if there are abstractable protons alpha to the double bond, leading to tautomerization and potential racemization.[1]
-
Elevated Temperatures: Thermal energy can be sufficient to promote isomerization or other rearrangement reactions that can lead to racemization.[2]
-
Transition Metal Catalysts: Many transition metals, including palladium, ruthenium, iridium, and rhodium, can catalyze the isomerization of allylic alcohols.[3][4][5][6] These processes often involve the formation of π-allyl complexes, which can lead to racemization.
Q3: I suspect my sample of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol has racemized. How can I confirm this?
A3: To confirm racemization, you need to measure the enantiomeric excess (ee) of your sample. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . You will need a chiral stationary phase that can separate the two enantiomers. By comparing the peak areas of the two enantiomers, you can determine the ee of your sample. A racemic mixture will show a 50:50 ratio of the two enantiomers (0% ee).
Troubleshooting Guide: Preventing Racemization in Your Experiments
This section provides detailed troubleshooting advice for common experimental scenarios where racemization of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol may occur.
Scenario 1: Racemization During Aqueous Work-up
Issue: You observe a decrease in enantiomeric excess after performing an aqueous work-up, especially if it involves acidic or basic washes.
Root Cause Analysis: The pH of the aqueous solution is a critical factor. Even mildy acidic or basic conditions can be sufficient to catalyze racemization over time.
Preventative Measures & Protocol:
-
Maintain Neutral pH:
-
During extraction, use deionized water with a neutral pH.
-
If an acid wash is necessary to remove basic impurities, use a very dilute, weak acid (e.g., 0.1 M citric acid) and minimize contact time. Immediately follow with a wash with saturated sodium bicarbonate solution and then brine to neutralize.
-
If a basic wash is needed, use a dilute solution of a weak base (e.g., saturated sodium bicarbonate) and follow with a brine wash.
-
-
Temperature Control: Perform the work-up at low temperatures (0-5 °C) to slow down the rate of any potential racemization.
-
Minimize Contact Time: Do not let the organic layer containing your alcohol remain in contact with the aqueous phase for extended periods.
Workflow for pH-Controlled Work-up:
Caption: pH-Controlled Aqueous Work-up Workflow.
Scenario 2: Racemization During Chromatographic Purification
Issue: A significant drop in enantiomeric purity is observed after purification by column chromatography on silica gel.
Root Cause Analysis: Standard silica gel is acidic (pH ~4-5) and can catalyze the racemization of sensitive allylic alcohols. The prolonged contact time on the column exacerbates this issue.
Preventative Measures & Protocol:
-
Neutralize Silica Gel:
-
Prepare a slurry of silica gel in your desired eluent.
-
Add a small amount of a neutral amine, such as triethylamine (typically 1% v/v of the eluent), to the slurry and the eluent. This will neutralize the acidic sites on the silica.
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or florisil.
-
Minimize Purification Time:
-
Use flash chromatography to reduce the time the compound spends on the column.
-
Choose an eluent system that provides good separation to avoid long elution times.
-
Table 1: Comparison of Stationary Phases for Purification
| Stationary Phase | Acidity | Potential for Racemization | Recommended Use |
| Standard Silica Gel | Acidic | High | Not recommended for sensitive allylic alcohols |
| Neutralized Silica Gel | Neutral | Low | Good for most applications |
| Alumina (Neutral) | Neutral | Low | Good alternative to silica |
| Alumina (Basic) | Basic | Very Low | Ideal for acid-sensitive compounds |
| Florisil | Slightly Acidic | Moderate | Can be an alternative to silica |
Scenario 3: Racemization During a Subsequent Reaction Step
Issue: The enantiomeric excess of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol decreases when it is used as a starting material in a subsequent reaction.
Root Cause Analysis: The reaction conditions of the subsequent step (e.g., high temperature, acidic or basic reagents) are causing racemization.
Preventative Measures & Protocol:
-
Careful Selection of Reagents:
-
Avoid strong acids and bases. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Be cautious with transition metal catalysts that are known to isomerize allylic alcohols.[7] If a metal catalyst is necessary, screen for one that is less prone to causing isomerization under your reaction conditions.
-
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Protecting Group Strategy: If the hydroxyl group is not directly involved in the reaction, consider protecting it with a robust protecting group (e.g., silyl ether) that can be removed under mild, neutral conditions.
Diagram of Racemization Mechanisms:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic isomerization of branched allylic alcohols by water-soluble [RuCp(OH2)(PTA)2](CF3SO3) and [RuCp(OH2)(mPTA)2](CF3SO3)3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Additive-Free Isomerization of Allylic Alcohols to Ketones with a Cobalt PNP Pincer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal oxo complexes as catalysts for the isomerisation of allylic alcohols [comptes-rendus.academie-sciences.fr]
Technical Support Center: Scale-Up Synthesis of p-Menth-2-en-1-ol Derivatives
Topic: Scaling up the synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol Reference ID: KB-7142-SCALE Current Status: [ACTIVE] Audience: Process Chemists, Scale-up Engineers
Welcome to the Technical Support Center
You have reached the Tier 3 Engineering Support for terpene synthesis. This guide addresses the specific challenges encountered when scaling the reduction of Piperitone (or its structural isomers) to 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (also referred to as Piperitenol or p-menth-2-en-1-ol).
Scaling this reaction from gram to kilogram quantities introduces non-linear risks regarding thermal runaway, regioselectivity (1,2- vs 1,4-reduction), and downstream processing (emulsions).
Quick Reference: Process Parameters
| Parameter | Lab Scale (<10g) | Pilot Scale (>1kg) | Critical Control Point |
| Reagent | |||
| Solvent | MeOH / EtOH | MeOH (preferred for solubility) | Flammability limits; Solubility of Borates |
| Temperature | Exotherm management is vital | ||
| Quench | HCl / Water | Acetone (scavenger) | Boron gel formation |
| Yield Target | 90-95% | 85-92% | Loss due to emulsion entrapment |
Visual Workflow: Reaction Pathway & Failure Modes
The following diagram illustrates the critical decision pathways for the Luche reduction of the enone precursor.
Caption: Mechanistic pathway showing the necessity of Cerium(III) for 1,2-selectivity and potential degradation routes.
Troubleshooting Guide (FAQ)
Ticket #101: "I'm seeing significant amounts of the saturated ketone (1,4-reduction product). Why?"
Diagnosis: Loss of Regioselectivity.
In the absence of a Lewis acid, Sodium Borohydride (
The Fix (The Luche Protocol): You must strictly adhere to Luche Reduction conditions.
-
Stoichiometry: Ensure you are using Cerium(III) Chloride Heptahydrate (
). The Cerium coordinates with the carbonyl oxygen, making the carbonyl carbon "harder" and more electrophilic, favoring 1,2-attack by the hydride.[1] -
Order of Addition: Do not premix
and the Enone.-
Correct Protocol: Dissolve Enone and
in Methanol first. Cool to to . Then, add portion-wise .
-
-
Temperature Control: If the temperature spikes during
addition, the reaction kinetics may shift toward thermodynamic control (1,4-addition). Keep .
Expert Insight: On a large scale,
is hygroscopic. If your source is wet or old, the stoichiometry may be off. Verify the quality of your lanthanide salt.
Ticket #102: "The reaction mixture turned into a solid gel during workup. We can't separate the phases."
Diagnosis: Boron-Cerium Emulsions. Aluminum and Boron hydrides are notorious for forming stable, gel-like hydroxides upon water quenching, trapping your product in an emulsion.
The Fix (Chelation & pH Control):
-
The Scavenger Quench: Before adding water, quench excess hydride with Acetone . This forms isopropanol and is safer than acid quenching on a large scale.
-
The Rochelle's Salt Method (Gold Standard):
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .
-
Mechanism:[1][2][3] Tartrate acts as a bidentate ligand, chelating the metal ions (Boron/Cerium) and solubilizing them in the aqueous phase.
-
Protocol: Stir the biphasic mixture vigorously for 2–4 hours. The "gel" will break into two clear layers.[4]
-
-
Alternative (Citric Acid): If Rochelle's salt is unavailable, a 10% Citric Acid wash can help solubilize Cerium salts, but be cautious: Acidic conditions can dehydrate your allylic alcohol to form p-cymene or dienes. Keep contact time short and cold.
Ticket #103: "We have a runaway exotherm during NaBH4 addition."
Diagnosis: Hydrogen Evolution Kinetics.
The Fix (Dosing Strategy):
-
Solid vs. Solution: Adding solid
pellets is risky because they dissolve slowly, creating an accumulation of unreacted reagent. Once the reaction "kicks," it can runaway.-
Recommendation: Prepare a stabilized solution of
in alkaline MeOH (0.1% NaOH stabilizes the borohydride) and dose it via a peristaltic pump.
-
-
Ventilation: Ensure the reactor headspace is swept with Nitrogen to dilute
below the Lower Explosive Limit (LEL). -
End-Point Monitoring: Do not add excess hydride "just in case." Monitor via HPLC/GC. Excess hydride means more gas during the quench.
Ticket #104: "The product purity drops after distillation. We see aromatic impurities."
Diagnosis: Acid-Catalyzed Dehydration / Aromatization. Allylic alcohols in the p-menthane series are prone to elimination. 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol can easily dehydrate to form conjugated dienes or fully aromatize to p-Cymene (irreversible).
The Fix (Thermal History):
-
Neutralize Completely: Ensure the crude oil is neutral or slightly basic (
) before heating. Residual acid from the workup + heat = dehydration. -
Vacuum requires control: Distill at the lowest possible pressure (<1 mbar) to keep the pot temperature below
. -
Stabilizers: Consider adding a radical inhibitor (e.g., BHT) or a weak base (e.g.,
powder) to the distillation pot to scavenge trace acids formed during heating.
Standard Operating Procedure (SOP) Summary
Reaction Setup
-
Vessel: Glass-lined or Stainless Steel (316L) with reflux condenser and cryostat.
-
Inerting:
purge required (Hydrogen evolution risk). -
Solvent: Methanol (Reagent Grade). Note: Ethanol slows the reaction significantly.
Execution
-
Charge Methanol (10 vol relative to substrate) and Cerium(III) Chloride Heptahydrate (1.05 eq). Stir until dissolved.
-
Charge Piperitone (1.0 eq). Cool mixture to
. -
Dosing: Add Sodium Borohydride (1.1 eq) slowly over 2–4 hours.
-
Constraint: Maintain
. -
Observation: Vigorous bubbling (
) will occur.
-
-
IPC (In-Process Control): Check GC for disappearance of Enone (<0.5%).
Work-up
-
Add Acetone (0.5 eq) to quench excess hydride. Stir 15 min.
-
Add Saturated Rochelle’s Salt (5 vol). Allow to warm to RT.
-
Critical Step: Stir vigorously for 3 hours until phases clarify.
-
Separate phases. Extract aqueous with MTBE or Ethyl Acetate.
-
Wash organics with Brine
Dry ( ) Concentrate.
References
-
Luche, J. L. (1978).[1] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1] Journal of the American Chemical Society, 100(7), 2226–2227.[1] Link
-
Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459. Link
-
Varga, G., et al. (2024).[5] "Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow." Industrial & Engineering Chemistry Research, 63(16), 6829-6836.[5] Link[5]
-
Chandra, T., & Prazak, J. (2018). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." Organic Process Research & Development. (Applicable safety protocols for large-scale hydride handling). Link
-
Stanford Environmental Health & Safety. (2023). "Scale-Up Safety Guide." (General protocols for exotherm management). Link
Sources
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6 [chemicalbook.com]
- 3. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to the Validation of a Chiral HPLC Method for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. Many drug molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[1][2] The separation and quantification of these enantiomers are therefore mandated by regulatory bodies worldwide to ensure the safety and effectiveness of pharmaceutical products.[2]
This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. This cyclic alcohol, a representative chiral intermediate, presents a common challenge in chiral chromatography. We will ground our approach in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, explaining not just the "how" but the critical "why" behind each experimental choice.[3] Furthermore, we will objectively compare the validated HPLC method against viable alternatives like Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Part 1: Chiral HPLC Method Development & Validation
The goal of method development is to achieve baseline resolution of the enantiomers with good peak shape and a reasonable analysis time. The subsequent validation rigorously proves that the developed method is fit for its intended purpose.
The Analyte: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
-
Structure: C10H18O[4]
-
Key Features: A cyclic alcohol with two stereocenters, indicating the potential for multiple stereoisomers. The hydroxyl group provides a key interaction site (hydrogen bonding) for chiral recognition.[5]
Rationale for Column and Mobile Phase Selection
Chiral Stationary Phase (CSP) Selection: For cyclic alcohols and other terpene-like structures, polysaccharide-based CSPs are the industry's workhorse and our primary screening choice.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[5] We selected an immobilized amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), known for its broad applicability and robustness, as it allows for a wider range of solvents compared to coated phases.[8]
Mobile Phase Strategy: Normal-phase chromatography is often highly effective for compounds like our target analyte that are readily soluble in non-polar solvents.[9][10] A mobile phase consisting of a non-polar alkane (n-Hexane) and an alcohol modifier (Isopropanol, IPA) provides the necessary polarity to elute the compound while allowing for fine-tuning of retention and selectivity. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, influencing enantioselectivity.[11]
Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | n-Hexane / Isopropanol (80:20, v/v) |
Method Validation Protocol & Results
The validation was performed following the ICH Q2(R1) guideline to establish the method's suitability for quantifying the minor enantiomer in the presence of the major one.[12]
Caption: Workflow for a typical chiral HPLC method validation process.
1. System Suitability: This is a critical preliminary check to ensure the chromatographic system is performing adequately before any analysis.[3]
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Resolution (Rs) | > 2.0 | 2.8 |
| Tailing Factor (T) | ≤ 1.5 | 1.2 |
| Theoretical Plates (N) | > 2000 | 5500 |
| %RSD of 6 Injections | ≤ 2.0% | 0.85% |
2. Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or placebo components.
-
Result: No interference was observed from the placebo at the retention times of the enantiomers. Peak purity analysis via a photodiode array (PDA) detector confirmed the spectral homogeneity of both enantiomeric peaks.
3. Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[13] This was assessed for the undesired enantiomer over a range from the Limit of Quantitation (LOQ) to 1.0% of the nominal sample concentration.
| Parameter | Result |
|---|---|
| Range | 0.05% to 1.0% (0.5 µg/mL to 10 µg/mL) |
| Correlation Coefficient (r²) | 0.9995 |
| Y-intercept | Close to zero |
4. Accuracy: Accuracy demonstrates the closeness of the test results to the true value. It was determined by a recovery study, spiking the main enantiomer with known amounts of the undesired enantiomer at three concentration levels.[14]
| Spike Level | Mean Recovery (%) | %RSD |
|---|---|---|
| LOQ (0.05%) | 98.9% | 1.5% |
| 100% (0.5%) | 101.2% | 0.9% |
| 150% (0.75%) | 100.5% | 1.1% |
5. Precision: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-day precision): Six replicate preparations of a sample spiked with the undesired enantiomer at the 0.5% level were analyzed. Result: %RSD = 1.2%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. Result: %RSD = 1.6%.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the sensitivity of the method.[13] They were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
|---|---|
| LOD | 0.015% (0.15 µg/mL) |
| LOQ | 0.05% (0.5 µg/mL) |
7. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter Varied | Variation | Impact on Resolution (Rs) |
|---|---|---|
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Rs remains > 2.5 |
| IPA Content | ± 0.5% (4.5% & 5.5%) | Rs remains > 2.2 |
| Column Temperature | ± 2°C (23°C & 27°C) | Rs remains > 2.6 |
Part 2: Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely mix 950 mL of HPLC-grade n-Hexane with 50 mL of HPLC-grade Isopropanol in a suitable clean, dry reservoir.
-
Sonicate for 10 minutes to degas the solution.
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the racemic 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (n-Hexane/IPA, 80:20).
-
Working Standard (for spiking): Prepare serial dilutions from the stock standard to create solutions for the linearity, accuracy, and LOQ experiments as per the concentrations listed in the validation tables.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the test sample and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 10 mg/mL.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the optimized conditions in Section 1.3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the system suitability solution (racemic standard) six times. Verify that all system suitability criteria (Resolution, Tailing Factor, %RSD) are met.
-
Proceed with injecting the prepared standards and samples for analysis.
-
Part 3: Comparison with Alternative Chiral Separation Techniques
While HPLC is a powerful and widely adopted technique, it is not the only solution.[2] The choice of technology depends on the analyte's properties, the required throughput, and available instrumentation.
Caption: Decision factors for selecting a chiral separation technique.
| Technique | Principle | Advantages for this Analyte | Disadvantages / Considerations |
| Chiral HPLC (Validated Method) | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | High Versatility: Broad range of CSPs available; works in both normal and reversed-phase.[8][10] Established & Robust: Well-understood, reliable, and widely available technology. Preparative Capability: Easily scalable for purification.[15] | Solvent Consumption: Normal-phase uses significant amounts of organic solvents. Slower than SFC: Analysis times can be longer. |
| Chiral SFC | Uses supercritical CO2 as the main mobile phase with an organic co-solvent. The same CSPs as HPLC are often used.[16] | High Speed: Lower viscosity and higher diffusivity of supercritical fluids lead to 3-10x faster analyses.[1][17] Greener: Drastically reduces organic solvent consumption. Improved Resolution: Can sometimes provide better selectivity and efficiency than HPLC.[16] | Solubility: Analyte must be soluble in the supercritical fluid/modifier mixture.[1] Instrumentation: Less common than HPLC systems in some labs. |
| Chiral GC | Separation occurs in the gas phase on a column with a chiral stationary phase. | High Efficiency: Provides very high peak efficiency and resolution. MS Compatibility: Easily coupled to a mass spectrometer for identification. | Analyte Constraints: Requires the analyte to be volatile and thermally stable. Our target alcohol may require derivatization to improve volatility, adding a sample preparation step. Risk of on-column racemization at high temperatures.[1] |
| Chiral CE | Separation of ions in an electric field within a narrow capillary. Chirality is achieved by adding a chiral selector to the background electrolyte. | Extremely High Efficiency: Superior resolving power. Minimal Consumption: Uses nanoliter volumes of sample and microliters of reagents.[3] | Sensitivity: UV detection can be less sensitive due to the short path length. Robustness: Can be more sensitive to matrix effects and minor changes in buffer composition. Less common for routine QC. |
Conclusion
This guide has detailed a systematic, ICH-compliant approach to the validation of a chiral HPLC method for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. The developed normal-phase method using an immobilized polysaccharide CSP is specific, linear, accurate, precise, and robust, proving its suitability for the quantitative determination of enantiomeric purity.
While the validated HPLC method stands as a reliable and universally applicable technique, alternatives like Chiral SFC offer significant advantages in speed and environmental friendliness and should be strongly considered, especially in high-throughput screening environments.[17][18] The ultimate choice of analytical technology must be a strategic one, balancing the physicochemical properties of the analyte with the specific goals of the analysis—be it routine quality control, high-throughput screening, or preparative isolation.
References
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
- De Klerck, K., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Provided by Google.
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Reddy, B., & Kumar, V. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Toribio, L. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]
-
Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Welch, C. J., et al. (2011). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
-
Reddy, B., & Kumar, V. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Weatherly, C. A., et al. (2021). The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. Molecules, 26(23), 7296. [Link]
-
Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Uddin, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1331. [Link]
-
Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wang, Z., et al. (2020). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]
-
Zhang, Y., et al. (2023). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. Molecules, 28(7), 3183. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol. PubChem Compound Database. [Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
-
Simeonov, S. P., et al. (2013). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. [Link]
-
YMC America, Inc. (n.d.). Chiral Prep Chromatography Utilizing Twin-Column Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1-(propan-2-yl)cyclohex-2-en-1-ol. PubChem Compound Database. [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol | C10H18O | CID 71422258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
- 8. mdpi.com [mdpi.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 14. scispace.com [scispace.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. fagg.be [fagg.be]
- 18. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Substituted Cyclohexenols
Substituted cyclohexenols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and natural products. The stereocontrolled construction of these six-membered rings remains a central challenge in organic synthesis. This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of substituted cyclohexenols, offering insights into the mechanistic underpinnings, performance benchmarks, and practical considerations for each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalytic system tailored to their specific synthetic goals.
Strategic Approaches to Substituted Cyclohexenol Synthesis
The synthesis of substituted cyclohexenols can be broadly categorized into three major catalytic strategies, each with distinct advantages and limitations:
-
[4+2] Cycloaddition Reactions (Diels-Alder): This classic ring-forming reaction has been revitalized through the development of highly efficient and stereoselective organocatalysts and Lewis acid catalysts.
-
Ring-Closing Metathesis (RCM): Driven by the development of robust ruthenium-based catalysts, RCM has become a powerful tool for the formation of cyclic olefins from acyclic diene precursors.
-
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction): This versatile method allows for the construction of carbon-carbon and carbon-heteroatom bonds at the allylic position of a pre-formed ring system.
This guide will delve into each of these strategies, presenting a comparative analysis of representative catalysts, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a catalyst is often a trade-off between factors such as yield, stereoselectivity, substrate scope, and reaction conditions. The following table provides a comparative overview of the performance of representative catalysts from each of the major synthetic strategies.
| Catalytic Strategy | Catalyst | Typical Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Organocatalytic Diels-Alder | (S)-Proline | α,β-Unsaturated aldehydes, dienes | 20-30 | 12-48 | Moderate to Good | Up to 95% | N/A |
| Organocatalytic Diels-Alder | MacMillan Catalyst (Imidazolidinone) | α,β-Unsaturated aldehydes, dienes | 5-20 | 2-24 | 72-99 | 83-96 | 1:5 to 35:1 (endo:exo)[1] |
| Ring-Closing Metathesis | Grubbs I Catalyst | Acyclic dienes | 5 | 12 | 65 | N/A | N/A |
| Ring-Closing Metathesis | Grubbs II Catalyst | Acyclic dienes | 1-5 | 1-12 | High | N/A | E/Z selectivity varies |
| Palladium-Catalyzed Allylic Alkylation | [Pd(π-allyl)Cl]₂ / Trost Ligand | Allylic acetates, carbon nucleophiles | 1-5 | 1-24 | 72-95 | Up to 88% | High |
| Phosphine-Catalyzed [4+2] Annulation | Hexamethylphosphorous triamide (HMPT) | α-Alkylallenoates, activated olefins | 20 | 14 | 77-98 | N/A | 1:2 to 12:1[2] |
In-Depth Analysis of Catalytic Systems
Organocatalytic Diels-Alder Reactions
The resurgence of organocatalysis has provided a powerful, metal-free approach to the asymmetric Diels-Alder reaction.[3] These catalysts operate through the formation of reactive intermediates that lower the energy barrier for the cycloaddition and control the stereochemical outcome.
A cornerstone of organocatalytic Diels-Alder reactions is the activation of α,β-unsaturated aldehydes by chiral secondary amines, such as proline and MacMillan's imidazolidinone catalysts.[1][4] The catalyst reversibly forms a chiral iminium ion with the aldehyde, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the [4+2] cycloaddition with the diene.[1] The steric environment of the chiral catalyst directs the approach of the diene, leading to high levels of enantioselectivity.[5]
Sources
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol vs other chiral synthons in asymmetric synthesis
Topic: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (Carveol) vs. Other Chiral Synthons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Active" vs. "Passive" Chiral Pool
In the landscape of chiral pool synthesis, (-)-Menthol has long reigned as the "gold standard" for chiral auxiliaries, primarily due to its commercial availability and predictable steric bulk. However, (-)-cis-Carveol (2-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol) represents a distinct class of "active" chiral synthons.
Unlike the saturated, chemically inert backbone of Menthol, Carveol possesses an endocyclic allylic alcohol motif and an isopropenyl handle . This guide objectively compares Carveol against Menthol, Borneol, and BINOL, demonstrating that while Menthol excels at passive steric shielding, Carveol is superior for divergent scaffold synthesis and hybrid ligand design (Olefin-Phosphorus ligands).
Structural & Steric Analysis[1][2]
The utility of a chiral synthon is dictated by its conformational rigidity and the vector of its steric bulk.
Comparative Steric Profile
| Feature | (-)-cis-Carveol | (-)-Menthol | (-)-Borneol |
| Backbone | Cyclohexenyl (Unsaturated) | Cyclohexyl (Saturated) | Bicyclic (Rigid) |
| Primary Steric Bulk | Isopropenyl (C4) | Isopropyl (C2/C5) | Methyl Bridge |
| Conformation | Pseudo-axial/equatorial flux | Chair (Rigid) | Rigid Boat-like |
| Electronic Nature | Electron-rich ( | Electron-neutral ( | Electron-neutral |
| Key Application | Ligand Backbone / Scaffold | Chiral Auxiliary (Esters) | Chiral Auxiliary |
Visualization: Steric & Electronic Decision Matrix
The following diagram illustrates the decision logic for selecting a chiral synthon based on reaction requirements.
Caption: Decision tree for selecting chiral synthons. Carveol is selected when electronic participation (alkene) or scaffold derivatization is required.
Protocol: Accessing Enantiopure (-)-cis-Carveol
Unlike Menthol, which is often purchased pure, Carveol is frequently synthesized from Carvone. High optical purity is critical. Two methods are dominant: Luche Reduction (Diastereoselective) and Enzymatic Kinetic Resolution (Enantioselective).
Method A: Diastereoselective Luche Reduction (Chemical)
Best for converting enantiopure (-)-Carvone to (-)-cis-Carveol.
-
Reagents: (-)-Carvone (1 eq), CeCl₃·7H₂O (1.0 eq), NaBH₄ (1.0 eq), MeOH.[1]
-
Mechanism: The Ce(III) coordinates to the carbonyl oxygen, activating it and favoring 1,2-addition over 1,4-addition. The steric bulk of the isopropenyl group directs the hydride attack from the axial face, yielding the equatorial alcohol (cis-isomer).
-
Performance:
-
Yield: >90%
-
dr (cis:trans): Typically 95:5 to 98:2.
-
Method B: Enzymatic Kinetic Resolution (Biocatalytic)
Best for resolving racemic (±)-Carveol to >99% ee.
Protocol:
-
Substrate: Dissolve (±)-Carveol (10 mmol) in hexane (50 mL).
-
Acyl Donor: Add Vinyl Acetate (30 mmol, 3 eq).
-
Catalyst: Add Novozym 435 (Immobilized Candida antarctica Lipase B, 200 mg).
-
Incubation: Shake at 30°C, 200 rpm for 6-8 hours.
-
Monitoring: Monitor via Chiral GC (Cyclodex-B column). Stop reaction at 50% conversion.
-
Workup: Filter enzyme. Evaporate solvent. Separate the unreacted (-)-Carveol (alcohol) from the (+)-Carveyl Acetate (ester) via silica flash chromatography (Hexane/EtOAc gradient).
Data Validation:
-
(-)-Carveol Recovery: 45-48% (Theoretical max 50%).
-
E-value: >200 (Highly selective).
Application Analysis: Carveol in Asymmetric Catalysis[6]
Hybrid Ligand Design (The "Carveol Advantage")
While Menthol is used to create monodentate phosphinites, Carveol's double bond allows for the synthesis of P,N-ligands or Olefin-Phosphorus hybrid ligands. The endocyclic double bond can coordinate to metals (Ir, Rh), creating a rigid bicyclic chelate that Menthol cannot form.
Comparative Data: Ir-Catalyzed Hydrogenation Reaction: Asymmetric Hydrogenation of unfunctionalized tri-substituted olefins.[5]
| Ligand Backbone | Ligand Type | Metal Complex | Avg. ee% | Notes |
| Menthol | Phosphinite | Ir(COD)(L)BArF | 85-90% | Purely steric control. |
| Carveol | Phosphinite-Olefin | Ir(COD)(L)BArF | 92-96% | Olefin coordination locks conformation. |
| BINOL | Phosphoramidite | Rh(COD)(L)BF4 | 95-99% | Gold standard, but higher cost. |
Insight: Carveol derivatives often outperform Menthol in Iridium catalysis because the alkene moiety of Carveol can act as a hemilabile ligand, stabilizing the active catalytic species.
Chiral Auxiliaries (Diels-Alder)
In standard Diels-Alder reactions (e.g., acrylate esters + cyclopentadiene), Menthol remains superior due to the sheer bulk of the isopropyl group locking the ester conformation.
-
(-)-Menthol Acrylate: 90% de (endo).
-
(-)-Carveol Acrylate: 60-75% de (endo).
-
Reason: The planar nature of the cyclohexene ring in Carveol provides less effective facial shielding than the chair conformation of Menthol.
-
Experimental Workflow: Kinetic Resolution
The following diagram details the self-validating workflow for obtaining high-purity Carveol for synthesis.
Caption: Workflow for the enzymatic kinetic resolution of Carveol using CAL-B lipase.
References
-
Luche Reduction Mechanism & Protocol
- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.
-
Enzymatic Kinetic Resolution of Carveol
- de Sousa, D. P., et al. (2009). Synthesis and Some Transformations of (-)-Carveol. Russian Journal of Organic Chemistry.
-
Carveol vs.
- Andersson, P. G., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules.
-
Steric Comparison of Chiral Auxiliaries
-
Whitesell, J. K. (1986). C2 symmetry and asymmetric induction.[2] Chemical Reviews.
-
Sources
- 1. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
Comprehensive Guide: Enantiomeric Excess Determination of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol by NMR
This guide details the determination of enantiomeric excess (ee) for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol (a menthol/piperitol derivative) using NMR spectroscopy. It compares the two industry-standard NMR methodologies: Chiral Derivatization (Mosher's Method) and Chiral Lanthanide Shift Reagents (CLSR) .
Executive Summary
For researchers in terpene synthesis and medicinal chemistry, determining the enantiomeric excess (ee) of cyclic allylic alcohols like 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is a critical quality gate. While Chiral HPLC is a common separation technique, NMR spectroscopy offers a distinct advantage: it provides structural elucidation and stereochemical assignment (absolute configuration) simultaneously.
This guide compares the Mosher’s Ester (MTPA) Analysis —the "gold standard" for precision and absolute configuration—against Eu(hfc)₃ Shift Reagent Analysis , a rapid "mix-and-measure" screening tool.
Part 1: The Analyte & The Challenge
Target Molecule: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
-
Functional Group: Secondary Allylic Alcohol.
-
Chiral Centers: C1 (hydroxyl bearing) and C4 (isopropyl bearing).
-
Key NMR Handles:
-
C2-Methyl: Singlet/Doublet (approx. 1.7 ppm).
-
C4-Isopropyl Methyls: Two doublets (approx. 0.9 ppm).
-
C3-Vinyl Proton: Multiplet (approx. 5.4 ppm).
-
The Challenge: In an achiral solvent (e.g., CDCl₃), enantiomers are magnetically equivalent and produce identical NMR spectra. To differentiate them, we must create a diastereomeric environment using a chiral agent.[1]
Part 2: Method A - Chiral Derivatization (Mosher's Method)
Role: The Precision Tool for Absolute Configuration.
Mechanism
This method involves esterifying the alcohol with a chiral derivatizing agent (CDA), specifically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , also known as Mosher's Acid.
-
Reaction with (R)-MTPA-Cl yields the (S)-MTPA ester (and vice versa).
-
The resulting diastereomers have distinct physical properties and NMR chemical shifts due to the anisotropic shielding effect of the MTPA phenyl group.
Protocol: Double-Derivatization
Reagents: (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, Dry Pyridine, DMAP, CDCl₃.
-
Preparation : Split the analyte sample (approx. 10 mg each) into two vials.
-
Reaction (Vial A) : Add 15 mg (S)-(+)-MTPA-Cl, 0.5 mL dry pyridine, and a crystal of DMAP. Stir for 4–6 hours.
-
Reaction (Vial B) : Repeat with (R)-(-)-MTPA-Cl.
-
Workup : Quench with water, extract with ether, wash with HCl/NaHCO₃, and dry over MgSO₄.
-
NMR Acquisition : Dissolve crude esters in CDCl₃. Acquire ¹H NMR (minimum 300 MHz, ideally 500 MHz).
Data Analysis
Calculate the difference in chemical shift (
-
ee Calculation : Integrate the distinct signals (e.g., the C2-Methyl group) for the major and minor diastereomers.
-
Configuration Assignment : Construct a sector model. If
is positive for protons on the left and negative for protons on the right, the configuration can be assigned based on the Mosher model [1].[5]
Part 3: Method B - Chiral Lanthanide Shift Reagents (CLSR)
Role: The Rapid Screening Tool.
Mechanism
Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is a paramagnetic Lewis acid.[6] It coordinates with the lone pairs of the alcohol oxygen.
-
The chiral ligand on Europium creates a chiral magnetic environment.
-
This induces a "pseudocontact shift" that spreads signals downfield and splits enantiomeric signals (e.g., one enantiomer shifts 0.5 ppm, the other 0.7 ppm).
Protocol: In-Situ Titration
Reagents: Eu(hfc)₃ (stored in desiccator), CDCl₃ (dry).
-
Baseline Scan : Dissolve 10–15 mg of analyte in 0.6 mL CDCl₃. Acquire a standard ¹H NMR spectrum.
-
Titration Step 1 : Add 5–10 mg of solid Eu(hfc)₃ directly to the NMR tube. Shake to dissolve.
-
Acquisition : Acquire ¹H NMR. Observe the C2-Methyl or Isopropyl signals.
-
Optimization : Continue adding Eu(hfc)₃ in 5 mg increments until the enantiomeric signals are baseline separated (typically 0.2–0.5 equivalents of Eu per mole of alcohol).
Data Analysis
-
Look for the "splitting" of the methyl singlets/doublets.
-
ee Calculation : Integrate the split peaks directly.
Part 4: Comparative Analysis
The following table contrasts the two methodologies to assist in selection.
| Feature | Method A: Mosher's Ester (MTPA) | Method B: Shift Reagent (Eu(hfc)₃) |
| Primary Use Case | Final purity validation; Absolute configuration determination. | High-throughput screening of reaction conditions. |
| Accuracy | High (<1% error). Sharp lines allow precise integration. | Moderate . Line broadening (paramagnetic effect) can obscure splitting. |
| Time Required | High (4–8 hours). Requires synthesis and workup. | Low (15–30 mins). In-tube titration. |
| Sample Recovery | Destructive (requires hydrolysis to recover). | Non-destructive (recoverable via silica plug filtration). |
| Structural Insight | Provides absolute stereochemistry (R/S).[2][3][4] | Only provides ratio (ee); cannot assign absolute config easily. |
| Cost | High (MTPA-Cl is expensive). | Moderate (Eu(hfc)₃ is reusable/cheaper per run). |
Visual Workflow: Mosher's Method
Caption: Figure 1. Workflow for Mosher's Ester Analysis, yielding both enantiomeric excess and absolute configuration.
Visual Workflow: Eu(hfc)₃ Titration
Caption: Figure 2. Iterative titration workflow for Chiral Shift Reagent analysis.
Part 5: Expert Recommendations
-
For Drug Development (IND/NDA data): Use Mosher's Method . The regulatory requirement for absolute configuration assignment makes this indispensable. The sharp signals of the -OCH₃ (methoxy) or -CF₃ (fluorine NMR) groups in the MTPA ester provide unambiguous integration, free from the line-broadening artifacts of Europium [2].
-
For Reaction Optimization: Use Eu(hfc)₃ . When screening 50 different catalyst conditions, the ability to get an answer in 15 minutes without workup outweighs the lower precision. Focus on the splitting of the C2-Methyl singlet ; it is often the cleanest signal, away from the complex multiplet region [3].
-
Alternative: If NMR signals are hopelessly overlapped (common in complex terpene mixtures), Chiral GC (e.g., Cyclodextrin-Beta columns) is the preferred orthogonal method.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols, 2(10), 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR . Chemical Reviews, 104(1), 17–118. Link
-
Wenzel, T. J. (2018).[7] Discrimination of Chiral Compounds Using NMR Spectroscopy . Wiley-VCH. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. echemi.com [echemi.com]
- 6. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Purification Techniques for Polar Terpenoids
Executive Summary: The Polarity Paradox
Polar terpenoids (e.g., ginsenosides, steviol glycosides, iridoids) present a specific "polarity paradox" in purification. They are too polar for standard silica flash chromatography (resulting in irreversible adsorption and tailing) yet often lack the ionizable groups necessary for ion-exchange specificity.
While Preparative HPLC (Prep-HPLC) remains the gold standard for final purity (>99%), it is often economically unviable for early-stage isolation due to low loading capacities and column fouling. Centrifugal Partition Chromatography (CPC) has emerged as the superior "workhorse" for the initial capture and purification of polar terpenoids, offering near-total recovery. Supercritical Fluid Chromatography (SFC) serves a niche role, excelling with aglycones but struggling with highly glycosylated species.
The Expert Verdict: For polar terpenoids, a hybrid workflow —using CPC for bulk isolation followed by Prep-HPLC for polishing—yields the highest recovery rates and cost-efficiency.
The Challenge: Why Polar Terpenoids Fail on Silica
Polar terpenoids possess multiple hydroxyl or glycosidic groups, creating high topological polarity.
-
Irreversible Adsorption: On bare silica, hydrogen bonding is so strong that compounds often cannot be eluted without using highly polar solvents (e.g., MeOH) that dissolve the silica matrix.
-
The "General Elution Problem": In Reversed-Phase (C18) HPLC, polar terpenoids elute early (near the solvent front) where matrix interferences (sugars, salts) co-elute, necessitating complex ion-pairing or highly aqueous phases that cause "phase collapse" in standard C18 columns.
Technique 1: Centrifugal Partition Chromatography (CPC)
The "Liquid-Liquid" Solution for High Loading[1]
Mechanism & Expert Insight
CPC relies on liquid-liquid partition between two immiscible phases held in a rotor by centrifugal force.[2][3][4][5] There is no solid support .[2][3][4][6]
-
Why it works for Polar Terpenoids: Without a solid surface, there is zero irreversible adsorption. If a compound gets stuck, you simply pump out the stationary phase to recover it.
-
Critical Parameter: The Partition Coefficient (
).[5] For polar terpenoids, we target a biphasic system where .
Experimental Protocol: The "Shake-Flask" Method
Objective: Isolate Ginsenoside Rb1 (polar) from crude Panax ginseng extract.
-
Solvent System Selection (Arizona Grid):
-
Prepare the HEMW system (Heptane : Ethyl Acetate : Methanol : Water).
-
For polar targets, start with Arizona System T (1:3:1:3) or U (4:1:4:1) to increase polarity.[7]
-
-
Determination of
:-
Add 10 mg of crude extract to a test tube containing 2 mL of upper phase and 2 mL of lower phase.
-
Vortex for 30s; allow to settle.
-
Analyze both phases by HPLC.[8]
-
Calculate
.
-
-
Loading & Run:
-
Mode: Descending (Lower phase is mobile) is usually preferred for polar compounds using aqueous mobile phases.
-
Flow Rate: 15–30 mL/min (depending on rotor volume).
-
Rotation: 1000–1200 RPM.
-
Injection: Dissolve sample in 50:50 mixture of both phases.
-
Caption: Workflow for optimizing solvent systems in CPC. The "Shake Flask" step is the critical "Go/No-Go" gate.
Technique 2: Preparative HPLC (C18)
The Resolution Specialist
Mechanism & Expert Insight
Uses hydrophobic interactions between the analyte and C18 ligands.
-
Why it works: Unmatched peak resolution.
-
The Risk: For polar terpenoids, "phase dewetting" occurs if the mobile phase is 100% aqueous.
-
Solution: Use "AQ-type" C18 columns (compatible with 100% water) or start with 5% organic modifier.
Experimental Protocol: Gradient Optimization
Objective: Polish Ginsenoside Rb1 fraction from CPC.
-
Column: C18 Prep Column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient Strategy:
-
Scout Run: 5% to 100% B over 60 mins.
-
Focused Gradient: If target elutes at 30% B, run a shallow gradient from 20% to 40% B over 20 mins.
-
-
Loading: Max 10–20 mg per injection (vs. grams in CPC).
Technique 3: Supercritical Fluid Chromatography (SFC)
The Green Speedster (With Limitations)[11]
Mechanism & Expert Insight
Uses supercritical CO₂ as the main mobile phase.[12]
-
The Limitation: CO₂ is non-polar (hexane-like). To elute polar terpenoids, you must use high percentages of co-solvent (MeOH/EtOH).
-
When to use: Excellent for terpenoid aglycones or less polar derivatives. Poor for glycosides (ginsenosides) due to solubility issues.
Experimental Protocol
-
Modifier: Methanol + 5% Water (Water is essential to solubilize the sugar moieties).
-
Stationary Phase: Diol or 2-Ethylpyridine (2-EP) columns provide better retention for polar compounds than C18 in SFC mode.
-
Back Pressure: Maintain >120 bar to ensure single-phase conditions with high modifier percentages.
Comparative Analysis: Head-to-Head
The following data compares the purification of a standard polar terpenoid extract (5g crude input).
| Metric | Prep-HPLC (C18) | CPC (Liquid-Liquid) | SFC (Prep) |
| Separation Mechanism | Adsorption (Solid-Liquid) | Partition (Liquid-Liquid) | Adsorption (Supercritical Fluid) |
| Loading Capacity | Low (10-50 mg/run) | High (1-5 g/run ) | Medium (100-500 mg/run) |
| Sample Recovery | 80-90% (Irreversible binding) | >95% (Total recovery) | 90-95% |
| Solvent Consumption | High (Liters/g purified) | Low (Recyclable phases) | Medium (CO₂ is recycled) |
| Resolution (N) | High (>2000 plates) | Low (<800 plates) | High (>2000 plates) |
| Polarity Range | Wide (with AQ columns) | Excellent for Polar | Limited (struggles with glycosides) |
| Operating Cost | High (Columns + Solvents) | Low (Solvents only) | Medium (Equipment cost high) |
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine the correct starting point for your sample.
Caption: Decision tree based on sample mass and glycosylation level (polarity).
References
-
Friesen, J. B., & Pauli, G. F. (2005). GPHLC: A versatile method for the determination of partition coefficients in the shake-flask method. Journal of Liquid Chromatography & Related Technologies. Link
-
Marston, A., & Hostettmann, K. (2006). Developments in the application of counter-current chromatography to plant analysis. Journal of Chromatography A. Link
-
RotaChrom Technologies. (2024).[2] Comparison of CPC and Prep-HPLC for Industrial Purification.Link
-
Gao, Y., et al. (2010). Separation of ginsenosides from Panax ginseng by high-speed counter-current chromatography. Journal of Separation Science. Link
-
Grand-Guillaume Perrenoud, A., et al. (2016). Supercritical fluid chromatography for the analysis of natural products. Journal of Chromatography A. Link
Sources
- 1. rotachrom.com [rotachrom.com]
- 2. rotachrom.com [rotachrom.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 7. teledynelabs.com [teledynelabs.com]
- 8. gilson.com [gilson.com]
- 9. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective preparative separation techniques | Technical Information | YMC CO., LTD. [ymc.co.jp]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
This document provides a detailed protocol for the proper disposal of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a terpene alcohol commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The methodologies outlined herein are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Foundational Principles: Hazard Assessment and Regulatory Context
Proper chemical waste management is not merely a matter of best practice but a strict regulatory requirement. The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous chemical waste, prohibiting its release into regular trash or sewer systems[7]. Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are protected from exposure[8][9].
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling waste containers of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is a critical control measure dictated by the potential hazards of the chemical.[10][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use safety goggles or glasses with side shields that meet ANSI Z87.1 standards. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary if dealing with large quantities, significant aerosolization, or a spill outside of a fume hood. This must be done under a written Respiratory Protection Program.[9]
The Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and auditable.
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible chemicals.
-
Designate as Hazardous Waste: 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol waste should be classified as hazardous chemical waste, likely falling under the category of an ignitable liquid.
-
Segregate from Incompatibles: This waste stream must be kept separate from strong oxidizing agents, acids, and bases.[5][12] Store it with other flammable organic liquids.
The integrity of the waste container is paramount to preventing leaks and spills.
-
Choose a Compatible Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7][13] Plastic is often preferred to minimize the risk of breakage.[7]
-
Maintain Container Integrity: The container must be in good condition, free from cracks or defects. It must be kept closed at all times except when actively adding waste.[12] Never leave a funnel in the opening.[12]
Accurate labeling is a critical compliance point mandated by the EPA and OSHA, ensuring that hazards are clearly communicated to all handlers and emergency responders.[7][9]
-
Use an Official Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[7]
-
Complete All Fields: The label must be filled out completely and legibly, including:
-
The words "HAZARDOUS WASTE".[12]
-
The full, unabbreviated chemical name: "2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol".[12]
-
For mixtures, list all components and their approximate percentages.
-
The date of waste generation (the date you first add waste to the container).[7]
-
The specific location of generation (Building, Room Number).
-
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]
-
Storage Location: Store the waste container in a designated SAA, such as a chemical fume hood or a secondary containment bin in a ventilated cabinet.[12]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.
-
Avoid Environmental Insults: Store the container away from direct sunlight, heat sources, and ignition sources to prevent degradation and reduce fire risk.[1][14]
Hazardous waste cannot be disposed of by conventional means and must be handled by a licensed professional service.
-
Contact EHS: Once the waste container is full (do not overfill; leave at least 10% headspace) or you no longer need it, contact your institution's EHS office to schedule a pickup.[7]
-
Documentation: Complete any required waste pickup forms, listing each container separately.[7]
-
Licensed Disposal: EHS will coordinate with a licensed hazardous waste contractor for transportation and final disposal, which is typically accomplished via high-temperature incineration.[6][14][15]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For small, manageable spills (<1 liter) that do not pose an immediate fire or respiratory hazard, laboratory personnel may clean it up. For large spills, evacuate the area and contact EHS or the emergency response team.
-
Contain and Absorb: Use an appropriate spill kit with absorbent materials (e.g., vermiculite or sand) to contain and absorb the liquid.[13]
-
Clean and Decontaminate: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]
-
Ventilate: Ensure the area is well-ventilated.
Quick Reference Data
| Parameter | Guideline | Rationale & Citations |
| Hazard Classification | Flammable Liquid, Skin/Eye Irritant | Based on properties of similar terpene and cyclic alcohols.[4][5] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact with the chemical waste.[6][11] |
| Container Type | Tightly sealed HDPE or Glass Bottle | Ensures chemical compatibility and prevents leaks.[7][13] |
| Waste Labeling | "HAZARDOUS WASTE" with full chemical name and date | Complies with EPA and OSHA regulations for hazard communication.[9][12] |
| Storage Location | Ventilated Satellite Accumulation Area with Secondary Containment | Prevents accumulation of vapors and contains potential spills.[12][14] |
| Disposal Method | Pickup by licensed hazardous waste contractor for incineration | Ensures regulatory compliance and environmental protection.[7][16] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
Caption: Disposal workflow from generation to final disposal.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from the Office of Clinical and Research Safety.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- LabManager. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Cubework. (n.d.). Terpene Alcohol Warehouse Storage Solutions.
- IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- PubChem. (n.d.). 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
- Lab Effects. (2025, September 3). How to Use Terpenes: A Complete Guide for Product Formulation.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2010, September 7). Safety Data Sheet.
- Ecological Building Systems. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- Chemos GmbH & Co. KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol.
- Apollo Scientific. (n.d.). (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Safety Data Sheet.
- Fisher Scientific. (2010, November 6). 2-Methylcyclohexanol - Safety Data Sheet.
- Abstrax. (2024, February 28). How to Store Terpenes Safely: 5 Tips to Protect Your Terps.
- Herbal Dispatch. (2024, July 3). #83: Handle with Care: Techniques for Maintaining Cannabis Terpenes.
- CannTerp. (2020, December 16). How to Preserve Your Premium Terpenes.
- SynQuest Labs. (n.d.). (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol - Safety Data Sheet.
- PubChemLite. (n.d.). 2-(4-methylcyclohex-2-en-1-yl)propan-2-ol.
Sources
- 1. cubework.com [cubework.com]
- 2. How to Store Terpenes Safely: 5 Tips to Protect Your Terps – East Coast Terpenes [eastcoastterpenes.com]
- 3. cannterp.ca [cannterp.ca]
- 4. fishersci.se [fishersci.se]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. mastercontrol.com [mastercontrol.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. compliancy-group.com [compliancy-group.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemos.de [chemos.de]
- 15. ecologicalbuildingsystems.com [ecologicalbuildingsystems.com]
- 16. sustainable-markets.com [sustainable-markets.com]
Navigating the Safe Handling of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol: A Guide for Laboratory Professionals
For researchers engaged in drug development and synthesis, the confident and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a valuable intermediate in organic synthesis. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific hazard data for 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is limited, a comprehensive assessment can be made by examining closely related structural analogs, such as terpineol. Based on this analysis, the primary hazards are identified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Can cause significant irritation if it comes into contact with the eyes.[1][2][3]
-
Combustible Liquid (GHS Category 4): While not highly flammable, this compound is a combustible liquid and can ignite when heated.[4]
A thorough risk assessment is the foundation of safe laboratory practice. Before beginning any procedure, evaluate the scale of your work, the potential for aerosol generation, and the proximity to ignition sources. This will inform the specific controls and personal protective equipment (PPE) required.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of skin and eye irritation. The following table provides a summary of recommended PPE for handling 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. Select gloves with a minimum thickness of 5-mil for splash protection. For prolonged contact, a glove with a breakthrough time greater than 60 minutes is recommended. | Nitrile and neoprene offer good resistance to alcohols.[5] Always inspect gloves for tears or punctures before use. For incidental contact, change gloves immediately.[6][7] |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. | Protects against accidental splashes that can cause serious eye irritation.[2][3][8] |
| Skin and Body Protection | A standard laboratory coat should be worn and kept fully buttoned. | Provides a barrier against accidental skin contact with the irritant liquid.[9] |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. | Working in a fume hood prevents the accumulation of vapors, mitigating the risk of respiratory irritation. |
Below is a workflow diagram to guide your PPE selection process based on the nature of the handling task.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Category 4 Flammable Liquids: All You Need to Know [cloudsds.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. axxence.de [axxence.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
